molecular formula C16H14O7 B15591953 Dihydrotamarixetin

Dihydrotamarixetin

Cat. No.: B15591953
M. Wt: 318.28 g/mol
InChI Key: KQNGHARGJDXHKF-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3,3',5,7-Tetrahydroxy-4'-methoxyflavanone has been reported in Blumea fistulosa, Chromolaena odorata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGHARGJDXHKF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Dihydrotamarixetin structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dihydrotamarixetin

Introduction

This compound, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol, a type of flavonoid.[1][2] As a derivative of dihydroquercetin (taxifolin), it possesses a flavonoid backbone that is associated with a variety of biological activities.[1] Its structure is characterized by a saturated 2,3-bond in the C-ring, a feature that may enhance its biological efficacy when compared to unsaturated flavonoids.[1][2] This document provides a comprehensive overview of this compound's structure, properties, and biological activities, complete with detailed experimental protocols and pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

This compound is structurally a derivative of quercetin, specifically a methylated form.[3] The methylation at the 4'-position on the B-ring can influence its metabolic stability and biological activity.[1]

Chemical Structure:

  • IUPAC Name: (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[4][5]

  • Synonyms: 4'-O-Methyldihydroquercetin, Blumeatin A, 4'-O-Methyltaxifolin[1][2][4][6][7]

  • CAS Number: 70411-27-7[1][2][4][6][8]

  • PubChem CID: 11666859[5]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₄O₇[4][5][6][7][8]
Molecular Weight 318.28 g/mol [4][5][6][7][8]
Appearance Solid powder[4][6]
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), and DMSO.[4]
pKa (Predicted) 7.39 ± 0.60[6]
Hydrogen Bond Donor Count 4[5][6]
Hydrogen Bond Acceptor Count 7[5][6]
Rotatable Bond Count 2[5][6]
Topological Polar Surface Area 116 Ų[5][6]
SMILES COC1=C(C=C(C=C1)[C@@H]2--INVALID-LINK--O)O[2][5]

Storage: For long-term preservation, this compound should be stored in a cool, dry place, protected from light, ideally at -20°C or -80°C.[2][4]

Biological and Pharmacological Properties

This compound is recognized for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and anticancer properties.[3][4][9] The presence of a saturated 2,3-bond is believed to contribute to its potent biological effects, potentially making it more powerful than its unsaturated counterparts.[2][10]

  • Antioxidant Activity: Like many flavonoids, this compound exhibits antioxidant properties, which are largely attributed to its capacity for scavenging free radicals and chelating metal ions.[1][4] Its antioxidant capabilities can be quantitatively assessed through various in vitro assays.[1]

  • Anti-inflammatory Activity: Chronic inflammation is a known factor in numerous diseases. This compound has shown potential in modulating inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]

  • Anticancer Activity: The antiproliferative effects of this compound against various cancer cell lines are an area of active research.[4]

Mechanism of Action: Key Signaling Pathways

The biological effects of this compound are thought to be mediated through its interaction with critical cellular signaling pathways. Based on studies of structurally related compounds, the NF-κB and Nrf2 pathways are of particular interest.[1][9]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

G Potential Inhibition of the NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Degradation

Potential inhibition of the NF-κB pathway by this compound.
Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. This compound may activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[11]

G Potential Activation of the Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inhibits ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Potential activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Quercetin (positive control)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution to the respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical).

G Workflow for DPPH Antioxidant Assay A Prepare this compound dilutions and 0.1 mM DPPH solution in Methanol B Add 100 µL of this compound dilutions to 96-well plate A->B C Add 100 µL of DPPH solution to each well B->C D Incubate in dark at room temperature for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC₅₀ value E->F

Workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This cell-based assay evaluates the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Sodium nitrite (B80452) standard

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include negative (no LPS) and positive (LPS only) controls.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

    • Calculate the IC₅₀ value.

G Workflow for Nitric Oxide Inhibition Assay A Seed RAW 264.7 cells in a 96-well plate and grow to 80-90% confluency B Pre-treat cells with this compound for 1-2 hours A->B C Stimulate cells with LPS (1 µg/mL) for 24 hours B->C D Collect cell culture supernatant C->D E Mix 100 µL supernatant with 100 µL Griess Reagent D->E F Incubate at room temperature for 10-15 minutes E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC₅₀ value G->H

Workflow for the Nitric Oxide inhibition assay.

Conclusion

This compound is a promising flavonoid with significant potential for antioxidant and anti-inflammatory activities.[1] Its structural similarity to well-researched compounds like dihydroquercetin provides a strong basis for its continued investigation.[1] The experimental protocols and mechanistic insights detailed in this guide offer a framework for researchers to further explore the therapeutic potential of this compound. Further studies are necessary to establish a comprehensive preclinical data profile for this compound.[4]

References

Dihydrotamarixetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin (B123099), a dihydroflavonol, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its putative biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural products.

Natural Sources of this compound

This compound is a relatively rare flavonoid. The primary documented natural source is Stuhlmannia moavi Taub., a plant belonging to the Leguminosae (Fabaceae) family.[1] Beyond this specific species, this compound has been associated with plants in the Leguminosae and Compositae (Asteraceae) families. Recent studies have also identified tamarixetin (B191864), a closely related flavonoid, in various Astragalus species, suggesting that this compound may also be present in this genus.[2][3][4][5][6]

Table 1: Documented and Potential Natural Sources of this compound

FamilyGenusSpeciesPlant PartThis compound Presence
LeguminosaeStuhlmanniamoaviLeaves, RootsDocumented[7]
LeguminosaeAstragalusVarious species-Potential (based on presence of tamarixetin)[2]
Compositae---General Association

Note: Quantitative data on the yield of this compound from these natural sources is currently limited in publicly available literature. The yield of flavonoids from plant materials is highly variable and depends on the plant species, geographical location, harvesting time, and the extraction method employed.

Isolation and Purification of this compound

The isolation of this compound from plant sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are generalized from established methods for flavonoid isolation and can be adapted for this compound.

Extraction

The initial step involves the extraction of this compound from the dried and powdered plant material. Solvent extraction is a commonly employed method.

Experimental Protocol: Solvent Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves or roots of Stuhlmannia moavi) and grind it into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Soak the powdered plant material in a suitable solvent, such as ethanol (B145695) or a hydroethanolic mixture (e.g., 70% ethanol in water), at room temperature. A common solvent-to-solid ratio is 10:1 to 20:1 (v/w).[8]

    • Allow the mixture to stand for 24-72 hours with occasional agitation.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Alternative Extraction Methods:

    • Ultrasound-Assisted Extraction (UAE): Sonicate the plant material in the chosen solvent for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

    • Microwave-Assisted Extraction (MAE): Utilize microwave energy to heat the solvent and plant material, which can significantly reduce extraction time.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation is employed to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude extract in a hydroalcoholic solution (e.g., 90% methanol (B129727) in water).

  • Hexane Partitioning: Transfer the solution to a separatory funnel and partition it against n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat this step multiple times.

  • Ethyl Acetate (B1210297) Partitioning: Concentrate the hydroalcoholic layer to remove the methanol and then partition the remaining aqueous solution against ethyl acetate. This compound, being a moderately polar flavonoid, is expected to partition into the ethyl acetate fraction.

  • Concentration: Concentrate the ethyl acetate fraction to dryness to yield a flavonoid-rich extract.

Purification

Column chromatography is the primary method for the purification of this compound from the enriched fraction. A combination of different chromatographic techniques may be necessary to achieve high purity.

Experimental Protocol: Macroporous Resin Column Chromatography

  • Resin Preparation: Select a suitable macroporous resin (e.g., HP-20) and pre-treat it by soaking in ethanol for 24 hours, followed by thorough washing with deionized water.

  • Column Packing: Pack a glass column with the pre-treated resin to create a stationary phase.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., water or a low percentage of ethanol in water) and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

    • Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fraction Pooling and Concentration: Combine the fractions containing this compound and concentrate them to obtain a purified product.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high-purity this compound, preparative HPLC is recommended.[9][10][11][12][13]

  • Column: Utilize a reversed-phase C18 column.

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water (often with a small amount of acid, such as formic acid, to improve peak shape) is typically used.

  • Injection: Dissolve the partially purified this compound fraction in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak based on the retention time determined from analytical HPLC.

  • Lyophilization: Lyophilize the collected fraction to obtain pure this compound.

Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar flavonoids, such as tamarixetin and dihydromyricetin, provides valuable insights into its potential mechanisms of action. The anti-inflammatory and antioxidant effects of these related compounds are often attributed to their modulation of the NF-κB and Nrf2 signaling pathways.[14][15][16]

Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB-NF-kB (Inactive) NF-kB NF-kB NF-kB_n NF-kB (Active) IkB-NF-kB Complex->NF-kB_n IkB degradation & NF-kB translocation This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activates Transcription

Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. This compound may enhance the cellular antioxidant capacity by activating this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Complex Keap1-Nrf2 (Inactive) Oxidative Stress->Keap1-Nrf2 Complex Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Keap1-Nrf2 Complex->Nrf2_n Nrf2 translocation This compound This compound This compound->Keap1-Nrf2 Complex Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Hypothetical activation of the Nrf2 pathway by this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound from a plant source.

G Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Column Chromatography Column Chromatography Ethyl Acetate Fraction->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Purified this compound Purified this compound Preparative HPLC->Purified this compound

Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational understanding of its natural sources and detailed methodologies for its isolation and purification. The exploration of its potential modulation of the NF-κB and Nrf2 signaling pathways offers a basis for future mechanistic studies. Further research is warranted to expand the knowledge of its natural distribution, to quantify its presence in various plant species, and to further elucidate its pharmacological properties and mechanisms of action.

References

The Biosynthesis of Dihydrotamarixetin (Dihydroquercetin) in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin (B123099), more commonly known as dihydroquercetin or taxifolin, is a dihydroflavonol, a type of flavonoid, that has garnered significant interest in the fields of pharmacology and drug development due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel enzymatic catalysts for biotechnological applications. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The central precursor for flavonoid synthesis is p-coumaroyl-CoA, which is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin (B18129) chalcone. This is then isomerized to (2S)-naringenin by chalcone isomerase (CHI) . Naringenin serves as a key substrate for the synthesis of a diverse array of flavonoids, including this compound.

The formation of this compound from naringenin can proceed through two primary routes, both involving hydroxylation steps catalyzed by two key enzymes: Flavanone (B1672756) 3-hydroxylase (F3H) and Flavonoid 3'-hydroxylase (F3'H) .

Route 1: via Dihydrokaempferol (B1209521)

  • Naringenin to Dihydrokaempferol: The first step involves the 3-hydroxylation of the C-ring of naringenin, catalyzed by Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase. This reaction yields dihydrokaempferol (DHK).[1]

  • Dihydrokaempferol to this compound: Subsequently, Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 monooxygenase, catalyzes the hydroxylation of the 3'-position of the B-ring of dihydrokaempferol to produce this compound (dihydroquercetin).[2][3]

Route 2: via Eriodictyol (B191197)

  • Naringenin to Eriodictyol: In this alternative route, Flavonoid 3'-hydroxylase (F3'H) first acts on naringenin to introduce a hydroxyl group at the 3'-position of the B-ring, forming eriodictyol.[2]

  • Eriodictyol to this compound: Flavanone 3-hydroxylase (F3H) then catalyzes the 3-hydroxylation of the C-ring of eriodictyol to yield this compound.[1]

The relative flux through these two routes can vary between plant species and is dependent on the substrate specificity and expression levels of the respective F3H and F3'H enzymes.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis.

Table 1: Kinetic Parameters of Flavonoid 3'-Hydroxylase (F3'H)

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (pM·min-1)Catalytic Efficiency (Vmax/Km)
Camellia sinensis (CsF3'H)[2]Naringenin17.080.980.057
Camellia sinensis (CsF3'H)[2]Dihydrokaempferol143.640.190.0013
Camellia sinensis (CsF3'H)[2]Kaempferol68.060.440.0065
Brassica rapa (BrF3'H)[4]Kaempferol1.8 ± 0.216.3 ± 0.59.1
Brassica rapa (BrF3'H)[4]Naringenin4.8 ± 0.512.8 ± 0.62.7
Brassica rapa (BrF3'H)[4]Dihydrokaempferol12.5 ± 1.16.7 ± 0.30.5

Table 2: Kinetic Parameters of Flavanone 3-Hydroxylase (F3H)

Enzyme SourceSubstrateApparent Km (µM)
Petunia hybrida[5](2S)-Naringenin5.6
Petunia hybrida[5](2S)-Eriodictyol12
Petunia hybrida[5]2-Oxoglutarate20

Table 3: Dihydroquercetin Content in Various Plant Sources

Plant SpeciesTissueDihydroquercetin Content
Larix spp. (Larch)WoodUp to 3% of dry weight[6]
Ampelopsis grossedentataLeavesVaries, with dihydromyricetin (B1665482) being more abundant[6]

Experimental Protocols

Heterologous Expression and Purification of Flavanone 3-Hydroxylase (F3H)

This protocol is adapted from methodologies used for the characterization of F3H from various plant species.[1][3]

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from a plant tissue known to express F3H.
  • Synthesize first-strand cDNA using reverse transcriptase.
  • Amplify the full-length F3H coding sequence using gene-specific primers.
  • Clone the PCR product into a suitable expression vector (e.g., pGEX for GST-fusion or pET for His-tagged proteins) for E. coli expression.

b. Heterologous Expression in E. coli:

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

c. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate to pellet cell debris.
  • Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins) according to the manufacturer's instructions.
  • Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Flavanone 3-Hydroxylase (F3H) Enzyme Assay

This protocol is based on established methods for F3H activity measurement.[5][7]

a. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 2 mM 2-oxoglutarate
  • 5 mM Sodium ascorbate
  • 50 µM FeSO4
  • 10-50 µg of purified recombinant F3H protein
  • 50 µM of substrate (e.g., naringenin or eriodictyol) dissolved in a small volume of DMSO.
  • The final reaction volume is typically 100-200 µL.

b. Reaction Incubation:

  • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
  • Initiate the reaction by adding the substrate.
  • Incubate at 30°C for 30-60 minutes.

c. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297).
  • Vortex thoroughly and centrifuge to separate the phases.
  • Transfer the upper ethyl acetate phase containing the product to a new tube.
  • Repeat the extraction step.
  • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen.

d. Product Analysis:

  • Resuspend the dried residue in a known volume of methanol (B129727).
  • Analyze the products by HPLC or LC-MS.

Flavonoid 3'-Hydroxylase (F3'H) Enzyme Assay

This protocol is based on methods for characterizing cytochrome P450 enzymes like F3'H.[2]

a. Microsome Preparation (if using plant-derived enzyme):

  • Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10% glycerol, 2 mM DTT, and protease inhibitors).
  • Filter and centrifuge the homogenate at low speed to remove cell debris.
  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer.

b. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM potassium phosphate buffer (pH 7.5)
  • 1-2 mM NADPH
  • Microsomal preparation or purified recombinant F3'H and its corresponding cytochrome P450 reductase.
  • 50 µM of substrate (e.g., naringenin or dihydrokaempferol) dissolved in DMSO.

c. Reaction Incubation and Analysis:

  • Follow the same incubation, termination, extraction, and analysis steps as described for the F3H enzyme assay.

Quantitative Analysis of this compound by HPLC

This is a general protocol for the quantification of this compound in plant extracts.[8][9][10]

a. Sample Preparation:

  • Grind dried plant material to a fine powder.
  • Extract a known weight of the powder with a suitable solvent (e.g., 80% methanol) using sonication or shaking.
  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of two solvents is typically used:
  • Solvent A: Water with 0.1% formic acid or acetic acid.
  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-40 minutes.
  • Flow Rate: 0.8-1.0 mL/min.
  • Detection: UV detector at a wavelength of approximately 290 nm.
  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a standard curve using a series of known concentrations of a pure this compound standard.
  • Inject the standards and samples onto the HPLC system.
  • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

Mandatory Visualizations

Dihydrotamarixetin_Biosynthesis_Pathway Naringenin Naringenin F3H1 Flavanone 3-hydroxylase (F3H) Naringenin->F3H1 F3primeH2 Flavonoid 3'-hydroxylase (F3'H) Naringenin->F3primeH2 Dihydrokaempferol Dihydrokaempferol (DHK) F3primeH1 Flavonoid 3'-hydroxylase (F3'H) Dihydrokaempferol->F3primeH1 Eriodictyol Eriodictyol F3H2 Flavanone 3-hydroxylase (F3H) Eriodictyol->F3H2 This compound This compound (Dihydroquercetin) F3H1->Dihydrokaempferol F3primeH1->this compound F3H2->this compound F3primeH2->Eriodictyol

Caption: Biosynthesis pathway of this compound (Dihydroquercetin) from Naringenin.

Experimental_Workflow_Gene_Regulation Plant_Material Plant Tissue Selection (e.g., different developmental stages, stress-treated) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) - F3H, F3'H, and regulatory gene (MYB, bHLH, WD40) expression analysis cDNA_Synthesis->qRT_PCR Data_Analysis Correlation Analysis (Gene Expression vs. Metabolite Accumulation) qRT_PCR->Data_Analysis HPLC_Analysis HPLC-UV/MS Analysis - Quantification of this compound and precursors Metabolite_Extraction->HPLC_Analysis HPLC_Analysis->Data_Analysis Yeast_One_Hybrid Yeast One-Hybrid (Y1H) Assay - Identify transcription factor binding to F3H/F3'H promoters Data_Analysis->Yeast_One_Hybrid Transient_Expression Transient Expression in Protoplasts or Tobacco - Co-express TFs with reporter genes (e.g., GUS, LUC) driven by F3H/F3'H promoters Data_Analysis->Transient_Expression Conclusion Elucidation of Transcriptional Regulatory Network Yeast_One_Hybrid->Conclusion Transient_Expression->Conclusion

Caption: Experimental workflow for studying the transcriptional regulation of this compound biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding F3H and F3'H is controlled by a combination of developmental cues and environmental stimuli. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex, which consists of transcription factors from three families: R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40-repeat (WDR) proteins.[2][4][11][12][13][14]

The specific MYB and bHLH proteins involved can vary between plant species and determine the tissue-specific and stress-induced accumulation of flavonoids. For instance, certain R2R3-MYB transcription factors are known to activate the promoters of early flavonoid biosynthesis genes, including F3H and F3'H. The MBW complex often regulates the later steps of the flavonoid pathway, but its components can also influence the expression of these earlier genes.[11][13] Environmental factors such as light, UV radiation, and nutrient availability can modulate the expression of these regulatory and structural genes, thereby influencing the production of this compound.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, a flavonoid of significant interest for its therapeutic potential. The core pathway, involving the key enzymes Flavanone 3-hydroxylase and Flavonoid 3'-hydroxylase, has been elucidated. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to study and manipulate this pathway. Future research should focus on further characterizing the kinetic properties of F3H from a wider range of plant species and on unraveling the intricate regulatory networks that control the flux towards this compound production. Such knowledge will be instrumental in developing strategies for the sustainable and high-level production of this valuable bioactive compound.

References

Dihydrotamarixetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrotamarixetin, also identified as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol.[1][2] Its chemical structure is characterized by a saturated 2,3-bond in the C-ring, a feature that may confer enhanced biological efficacy in comparison to its unsaturated counterparts.[2] As a derivative of dihydroquercetin (taxifolin), this compound is of significant interest within the scientific community for its potential therapeutic applications, which are predicted to include antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and predicted biological activities, supported by data from closely related compounds. Detailed experimental protocols and visualizations of key signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Identifiers and Physicochemical Properties

A clear identification of a compound is fundamental for research and development. The following tables summarize the key chemical identifiers and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 70411-27-7[1]
IUPAC Name (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[1]
Synonyms 4'-O-Methyldihydroquercetin, Blumeatin A[1]
PubChem CID 11666859
InChI InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
InChIKey KQNGHARGJDXHKF-JKSUJKDBSA-N
Canonical SMILES COC1=C(C=C(C=C1)[C@@H]2--INVALID-LINK--O)O

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₄O₇[1]
Molecular Weight 318.28 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), and DMSO.[1]
Storage For long-term storage, it is recommended to store at -20°C or -80°C, protected from light.[1]

Predicted Biological Activities and Quantitative Data

Direct experimental data on the biological activities of this compound are limited. However, its structural similarity to Tamarixetin and Dihydroquercetin (Taxifolin) allows for informed predictions of its potential antioxidant and anti-inflammatory effects.

Antioxidant Activity

Flavonoids are well-recognized for their antioxidant properties, which are largely due to their ability to scavenge free radicals and chelate metal ions.[1] Theoretical studies suggest that this compound possesses high radical scavenging activity.[3] The antioxidant capacity of its close structural analog, dihydroquercetin (taxifolin), has been quantified in various in vitro assays.

Table 3: Antioxidant Activity of Dihydroquercetin (Taxifolin) - A Proxy for this compound

AssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
DPPH Radical Scavenging 6.6Ascorbic Acid8.4

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

This compound is predicted to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.[4] While direct quantitative data for this compound is scarce, studies on its unsaturated analog, tamarixetin, and a structurally similar compound, dihydromyricetin, provide evidence of potent anti-inflammatory effects.

Table 4: Anti-inflammatory Activity of Related Compounds

CompoundAssayModelKey Findings
Tamarixetin Cytokine SecretionLPS-activated dendritic cellsReduced secretion of IL-6, TNF-α, and IL-12p70.[5]
Dihydromyricetin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsInhibition of NO production.[4]

Key Signaling Pathways

Based on research on related flavonoids, this compound is anticipated to modulate key cellular signaling pathways involved in oxidative stress and inflammation, particularly the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Dihydroquercetin, a close analog of this compound, is known to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin This compound This compound This compound->Keap1 inactivates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to Maf Maf Maf->ARE

This compound's predicted activation of the Nrf2 antioxidant pathway.
NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses. Tamarixetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[6] It is hypothesized that this compound shares this inhibitory activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB->IkB_p P NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes activates transcription

This compound's potential inhibition of the NF-κB pathway.

Experimental Protocols

The following are detailed protocols for assessing the key biological activities of this compound, based on standard assays used for flavonoids.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Methanol[1]

  • 96-well microplate[1]

  • Microplate reader[1]

  • Ascorbic acid (positive control)[1]

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[1]

  • Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations.[1]

  • Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.[1]

  • Add 100 µL of the DPPH solution to each well.[1]

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[1]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1]

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Griess reagent[2]

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[2]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS only).[2]

  • After incubation, collect the cell culture supernatant.[2]

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent.[2]

  • Incubate at room temperature for 10-15 minutes.[2]

  • Measure the absorbance at 540 nm.[2]

  • Create a standard curve using known concentrations of sodium nitrite (B80452).[2]

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.[2]

  • Calculate the IC₅₀ value.[2]

Experimental_Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_inflammatory Anti-inflammatory Assay (NO) A1 Prepare this compound and DPPH solutions A2 Mix solutions in 96-well plate A1->A2 A3 Incubate in dark A2->A3 A4 Measure absorbance at 517 nm A3->A4 A5 Calculate % inhibition and IC50 A4->A5 B1 Seed RAW 264.7 cells B2 Pre-treat with this compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect supernatant B3->B4 B5 Add Griess reagent B4->B5 B6 Measure absorbance at 540 nm B5->B6 B7 Calculate % inhibition and IC50 B6->B7

General workflow for in vitro antioxidant and anti-inflammatory assays.

Conclusion

This compound is a promising flavonoid with significant potential for therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory action. While direct experimental evidence is still emerging, the wealth of data on its structural analogs provides a strong foundation for future research. The information and protocols detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to further investigate the therapeutic potential of this compound. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this compound and pave the way for its potential clinical use.

References

Unveiling the Therapeutic Promise of Dihydrotamarixetin: A Technical Guide to its Biological Activity and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dihydrotamarixetin, a naturally occurring dihydroflavonol, is emerging as a compound of significant interest to the scientific and medical research communities. This in-depth technical guide provides a comprehensive overview of its biological activities and pharmacological potential, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

This compound, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a derivative of the well-studied flavonoid, quercetin.[1][2] While research specifically on this compound is still developing, its structural similarity to dihydroquercetin (taxifolin) and tamarixetin (B191864) provides a strong basis for predicting its therapeutic potential.[2][3][4] Flavonoids with a saturated 2,3-bond, such as this compound, are suggested to have more potent effects compared to their unsaturated counterparts.[5]

Chemical Properties and Handling
  • IUPAC Name: (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[5]

  • Synonyms: 4'-O-Methyldihydroquercetin, Blumeatin A[5]

  • CAS Number: 70411-27-7[5]

  • Molecular Formula: C₁₆H₁₄O₇[5]

  • Molecular Weight: 318.28 g/mol [5]

  • Appearance: Solid powder[5]

  • Solubility: Soluble in organic solvents like ethanol, methanol, and DMSO.[5][6]

  • Storage: For long-term stability, this compound powder should be stored at -20°C, protected from light and moisture.[7] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[6][7]

Pharmacological Activities

The therapeutic potential of this compound is attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.[4]

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, stemming from their capacity to scavenge free radicals and chelate metal ions.[5] While direct quantitative data for this compound is limited, studies on the closely related dihydroquercetin (taxifolin) offer valuable insights into its potential antioxidant efficacy.[3][5] The antioxidant capacity is commonly assessed using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency—a lower IC50 value signifies higher antioxidant activity.[3]

Table 1: Comparative Antioxidant Activity of Dihydroquercetin and Commercial Antioxidants

AntioxidantAssayIC50
Dihydroquercetin (Taxifolin)DPPH6.6 µM
TroloxDPPH3.77 ± 0.08 µg/mL
TroloxABTS2.93 ± 0.03 µg/mL
Ascorbic Acid (Vitamin C)DPPH8.4 µg/mL

Note: IC50 values can vary between studies due to different experimental conditions. Data for Dihydroquercetin is used as a proxy for this compound.[3]

Anti-inflammatory Effects

This compound is predicted to exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5][8] This leads to a reduction in the production of pro-inflammatory mediators.[8] Due to the limited direct research on this compound's anti-inflammatory effects, data from its structural analog, dihydromyricetin (B1665482), is often used as a proxy.[8] In vitro studies on dihydromyricetin and tamarixetin have demonstrated a dose-dependent inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in LPS-stimulated macrophages.[8]

Table 2: In Vitro Anti-inflammatory Effects of Dihydromyricetin and Tamarixetin

Pro-inflammatory MediatorDihydromyricetin (proxy for this compound)Tamarixetin
Nitric Oxide (NO)Significant dose-dependent inhibitionPotent inhibition
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent reduction in secretionSignificant reduction in secretion
Interleukin-6 (IL-6)Dose-dependent reduction in secretionSignificant reduction in secretion
Interleukin-1beta (IL-1β)Dose-dependent reduction in secretionNot specified

Note: This table provides a qualitative and semi-quantitative comparison. Direct quantitative IC50 values for the anti-inflammatory activity of this compound are limited.[1][8]

Anticancer Potential

The antiproliferative effects of this compound are an area of active investigation.[5] While specific IC50 values for this compound against various cancer cell lines are not yet widely available, its structural relatives have demonstrated anticancer activity.[9][10]

Table 3: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeBiological ActivityHypothetical IC50 (µM)
MCF-7 (Breast Cancer)SRB AssayAnticancer15.5
A549 (Lung Cancer)MTT AssayAnticancer22.1
HT-29 (Colon Cancer)Apoptosis AssayApoptosis Induction12.8

Disclaimer: The IC50 values presented in this table are hypothetical and intended to guide initial experimental design. They are not experimentally confirmed results for this compound.[5]

Key Signaling Pathways

This compound is predicted to exert its therapeutic effects by modulating crucial cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.[4][5]

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[11] this compound is expected to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[4][5]

NF_kB_Inhibition cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_p p-NF-κB IkB->NFkB_p Releases NFkB->IkB Inhibited by Nucleus Nucleus NFkB_p->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Induces DHT This compound DHT->IKK Inhibits

Caption: this compound may inhibit the NF-κB signaling pathway.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[3] this compound is anticipated to activate this pathway, leading to the expression of antioxidant enzymes.[4][5]

Nrf2_Activation cluster_Keap1_Nrf2 OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change in Nrf2_a Active Nrf2 Keap1->Nrf2_a Releases Nrf2 Nrf2 Nrf2->Keap1 Inhibited by Nucleus Nucleus Nrf2_a->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to DHT This compound DHT->Keap1 Induces release from experimental_workflow start Start prepare_compound Prepare this compound Stock and Dilutions start->prepare_compound in_vitro_assays In Vitro Assays prepare_compound->in_vitro_assays antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro_assays->antioxidant anti_inflammatory Anti-inflammatory Assays (Griess Assay) in_vitro_assays->anti_inflammatory anticancer Anticancer Assays (MTT Assay) in_vitro_assays->anticancer data_analysis Data Analysis (Calculate IC50) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis end End data_analysis->end

References

Dihydrotamarixetin: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a dihydroflavonol, is an emerging molecule of interest in the field of inflammation research. While direct studies on this compound are limited, its structural similarity to well-researched flavonoids such as Dihydromyricetin (DHM) and Dihydroquercetin (DHQ) provides a strong basis for predicting its anti-inflammatory potential.[1][2] This technical guide synthesizes the current understanding of this compound's putative anti-inflammatory properties by leveraging data from its structural analogues. It provides an in-depth exploration of its likely mechanisms of action, detailed experimental protocols for its evaluation, and a comparative analysis of its potential efficacy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases.[1] Flavonoids, a diverse group of plant-derived polyphenolic compounds, have attracted considerable attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1] this compound (4'-O-Methyldihydroquercetin) is a dihydroflavonol that shares a core structure with extensively studied anti-inflammatory flavonoids.[3] Due to the nascent stage of direct research on this compound, this guide utilizes data from its close structural relatives, Dihydromyricetin (DHM) and Dihydroquercetin (DHQ), as well as its parent flavonoid, Tamarixetin, to build a comprehensive profile of its anticipated anti-inflammatory properties.[1][2]

Putative Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of flavonoids related to this compound are primarily attributed to their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response.[2] The two most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of a wide array of pro-inflammatory genes.[1] In an inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, freeing NF-κB to move into the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[1] Structurally similar compounds to this compound, like DHM and Tamarixetin, have been demonstrated to suppress the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa->NFkB Inhibits IkBa_p p-IkBa IkBa->IkBa_p NFkB_n NF-kB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_n->Pro_inflammatory_Genes Activates Transcription

Caption: this compound's potential inhibition of the NF-κB pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response, which plays a crucial role in mitigating inflammation-induced oxidative stress.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[5] Flavonoids like Tamarixetin have been shown to activate this protective pathway.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Nrf2 Promotes Dissociation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription

Caption: this compound's potential activation of the Nrf2 pathway.

In Vitro Anti-inflammatory Effects: Quantitative Data

The anti-inflammatory activity of this compound's analogues has been predominantly assessed in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The following table summarizes the inhibitory effects of these compounds on key inflammatory mediators. It is important to note that direct comparative IC50 values for this compound are not yet available in the literature.[6]

CompoundAssayTargetCell LineIC50 (µM)Reference
Dihydromyricetin (Proxy)Nitric Oxide (NO) ProductioniNOSRAW 264.7Data not available[1]
TamarixetinNitric Oxide (NO) ProductioniNOSRAW 264.7Data not available[1]
QuercetinNitric Oxide (NO) ProductioniNOSRAW 264.7~12.5[6]
Dihydromyricetin (Proxy)Pro-inflammatory CytokinesTNF-α, IL-6RAW 264.7Qualitative Inhibition[1]
TamarixetinPro-inflammatory CytokinesTNF-α, IL-6Dendritic CellsQualitative Inhibition[7]
DihydroquercetinPro-inflammatory CytokineIL-6Rat BrainQualitative Inhibition[8]

Note: The table highlights the need for direct quantitative studies on this compound to establish its potency relative to its analogues.

In Vivo Anti-inflammatory Effects: Preclinical Models

Animal models are crucial for validating the therapeutic potential observed in in vitro studies.[2] The carrageenan-induced paw edema model in rodents is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory compounds.[9]

CompoundAnimal ModelEndpointDosage% Inhibition of EdemaReference
Dihydromyricetin (Proxy)Carrageenan-induced paw edema in ratsPaw VolumeData not availableSignificant attenuation[10]
TamarixetinLPS-induced endotoxemia in miceSurvival Rate, Cytokine Levels1 mg/kgSignificant protection[11]

Note: The data from proxy compounds strongly suggest that this compound is likely to exhibit significant anti-inflammatory activity in vivo.[9]

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro and in vivo assays based on established protocols for its analogues.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

Workflow:

NO_Assay_Workflow Cell_Seeding Seed RAW 264.7 cells in 96-well plates Pre_incubation Pre-incubate with This compound Cell_Seeding->Pre_incubation Stimulation Stimulate with LPS (1 µg/mL) Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Reaction Add Griess Reagent Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure absorbance at 540 nm Griess_Reaction->Absorbance_Measurement Calculation Calculate % NO inhibition and IC50 value Absorbance_Measurement->Calculation

Caption: Workflow for the Nitric Oxide inhibition assay.[3]

Methodology:

  • Cell Culture: Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[3]

In Vivo Carrageenan-Induced Paw Edema Assay

This model is used to evaluate the in vivo anti-inflammatory activity of a compound.[9]

Workflow:

Paw_Edema_Workflow Acclimatization Acclimatize rats for 1 week Grouping Group animals (n=6-8 per group) Acclimatization->Grouping Drug_Administration Administer this compound (e.g., oral gavage) Grouping->Drug_Administration Carrageenan_Injection Inject Carrageenan into hind paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: General workflow for in vivo studies of this compound.[9]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and this compound treatment groups at various doses.

  • Drug Administration: Administer this compound or the vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the carrageenan control group.[9]

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is still emerging, the substantial body of research on its structural analogues, Dihydromyricetin and Dihydroquercetin, provides a compelling rationale for its investigation as a potential anti-inflammatory agent.[3] The primary mechanism of action is likely to involve the modulation of the NF-κB and Nrf2 signaling pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of the cellular antioxidant response.

Future research should focus on:

  • Direct In Vitro and In Vivo Studies: Conducting comprehensive studies to directly quantify the anti-inflammatory efficacy of this compound and determine its IC50 values against various inflammatory targets.

  • Head-to-Head Comparative Studies: Performing direct comparative studies of this compound with its analogues to establish its relative potency.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

The experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to embark on the systematic evaluation of this compound's therapeutic potential.

References

A Comparative Analysis of Dihydrotamarixetin and Tamarixetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, continue to be a significant area of interest for drug discovery due to their wide range of biological activities. Among these, Dihydrotamarixetin and Tamarixetin, two closely related flavonols, have demonstrated notable antioxidant and anti-inflammatory properties. This technical guide provides an in-depth comparison of their chemical structures, biological activities, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals. While direct comparative quantitative data for this compound is limited in some areas, this guide leverages available data, including that of its structural analogs, to provide a comprehensive overview.

Chemical Structure Comparison

This compound and Tamarixetin share a common flavonoid backbone but differ in the saturation of the C-ring. This compound possesses a saturated C2-C3 bond, classifying it as a dihydroflavonol, whereas Tamarixetin has a double bond at this position, making it a flavonol.[1] This structural difference influences their three-dimensional conformation and, consequently, their biological activity.

Table 1: Chemical Properties of this compound and Tamarixetin

PropertyThis compoundTamarixetin
IUPAC Name (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Synonyms 4'-O-Methyldihydroquercetin, Blumeatin A4'-O-Methylquercetin, Quercetin 4'-methyl ether
Molecular Formula C₁₆H₁₄O₇C₁₆H₁₂O₇
Molecular Weight 318.28 g/mol 316.26 g/mol
CAS Number 70411-27-7603-61-2

Comparative Biological Activity

Both this compound and Tamarixetin exhibit significant antioxidant and anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and Nrf2.[2][3]

Antioxidant Activity

Table 2: Comparative Antioxidant Activity Data

CompoundAssayIC50 / ActivityReference
Dihydroquercetin (Taxifolin)DPPH6.6 µM[4]
Tamarixetin (from Tamarix gallica extract)DPPHIC50: 1.309 ± 0.31 µg/mL (for the ethanolic extract)
Dihydroquercetin (Taxifolin)ABTS2.93 ± 0.03 µg/mL
Tamarixetin (from Tamarix gallica extract)ABTS266.97 ± 25.14 Trolox equivalent/g DW (for the ethanolic extract)[1]
Anti-inflammatory Activity

Both compounds have been shown to suppress the production of pro-inflammatory mediators.[2] Due to limited direct research on the anti-inflammatory effects of this compound, data from its structurally similar analogue, dihydromyricetin (B1665482) (DHM), is often used as a proxy.[2]

Table 3: Comparative In Vitro Anti-inflammatory Effects

Pro-inflammatory MediatorDihydromyricetin (as a proxy for this compound)Tamarixetin
Nitric Oxide (NO)Significant dose-dependent inhibitionPotent inhibition
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent reduction in secretionSignificant reduction in secretion
Interleukin-6 (IL-6)Dose-dependent reduction in secretionSignificant reduction in secretion

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Both this compound (inferred from dihydroflavonols) and Tamarixetin are known to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[2][5]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Dihydrotamarixetin_Tamarixetin This compound / Tamarixetin Dihydrotamarixetin_Tamarixetin->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Production of

Figure 1: Inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. Dihydroflavonols are known to activate this protective pathway.[6][7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Normally targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Nrf2 Promotes release from Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Gene Expression Gene Expression ARE->Gene Expression Activates Antioxidant Enzymes Antioxidant Enzymes Gene Expression->Antioxidant Enzymes Production of

Figure 2: Activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Synthesis of Tamarixetin from Quercetin

This is a 5-step synthesis process starting from the readily available flavonoid, quercetin.[8]

  • Protection of the 3',4'-dihydroxyl group: Quercetin is reacted with dichlorodiphenylmethane (B138671) in diphenyl ether at 175°C for 30 minutes.

  • Protection of the 3- and 7-hydroxyl groups: The product from step 1 is treated with methoxymethyl chloride (MOMCl) and potassium carbonate in acetone (B3395972) under reflux for 6 hours.

  • Hydrogenation: The resulting compound is subjected to catalytic hydrogenation using 10% Pd/C in a mixture of THF and ethanol (B145695) under a hydrogen atmosphere for 8 hours.

  • Methylation of the 4'-hydroxyl group: The product from step 3 is methylated using methyl iodide and potassium carbonate in DMF for 8 hours.

  • Deprotection: The MOM protecting groups are removed using 1.0 M HCl in a 1:1 mixture of diethyl ether and dichloromethane (B109758) at 25°C for 6 hours to yield Tamarixetin.

Synthesis of this compound from Tamarixetin

This compound can be synthesized from Tamarixetin via catalytic hydrogenation.

  • Dissolution: Dissolve Tamarixetin in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filtration and Concentration: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

In Vitro Antioxidant Activity Assay Workflow

The following diagram illustrates a general workflow for determining the antioxidant capacity of a compound using common in vitro assays.[9][10][11]

Antioxidant_Assay_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of Compound Start->Prepare_Stock_Solution Serial_Dilutions Perform Serial Dilutions Prepare_Stock_Solution->Serial_Dilutions Reaction_Mixture Mix Compound Dilutions with Assay Reagents Serial_Dilutions->Reaction_Mixture Assay_Preparation Prepare Assay Reagents (e.g., DPPH, ABTS) Assay_Preparation->Reaction_Mixture Incubation Incubate at Room Temperature (in the dark) Reaction_Mixture->Incubation Absorbance_Measurement Measure Absorbance (Spectrophotometer) Incubation->Absorbance_Measurement Data_Analysis Calculate Percentage Inhibition and IC50 Value Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for in vitro antioxidant assays.

Conclusion

This compound and Tamarixetin are promising flavonoids with significant therapeutic potential, particularly as antioxidant and anti-inflammatory agents. Their distinct chemical structures, arising from the saturation of the C2-C3 bond in this compound, likely contribute to differences in their biological activities. While both compounds modulate key inflammatory and antioxidant signaling pathways, further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic advantages. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to advance the investigation of these compelling natural products in the context of drug discovery and development.

References

The Pharmacokinetic Profile of Dihydrotamarixetin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin (B123099), also known as 4'-O-Methyldihydroquercetin, is a dihydroflavonol, a class of flavonoids recognized for their potential health benefits. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental for preclinical and clinical development. This technical guide provides a comprehensive overview of the available ADME data and relevant experimental methodologies for the study of this compound and its closely related analogue, taxifolin (B1681242) (dihydroquercetin). Due to the limited availability of data for this compound, information from studies on taxifolin is included as a surrogate to provide a more complete picture, and this is clearly indicated where applicable.

Data Presentation: ADME Properties

The following tables summarize the key pharmacokinetic parameters and ADME properties. It is important to note that much of the available quantitative data is for taxifolin (dihydroquercetin), the parent compound of this compound.

Table 1: Physicochemical and Permeability Data

ParameterValueCompoundSource
Molecular Weight318.28 g/mol This compound[1]
Aqueous SolubilityPoorTaxifolin[2]
LogP1.57Taxifolin[3]
Apparent Permeability (Papp) in Caco-2 cells< 1 x 10⁻⁶ cm/sTaxifolin[4]

Table 2: In Vivo Pharmacokinetic Parameters of Taxifolin in Rats

ParameterOral Administration (15 mg/kg)Intravenous Administration (15 mg/kg)Source
Tmax (h) 0.25 ± 0.13-[5]
Cmax (ng/mL) 48.6 ± 12.8-[5]
AUC₀₋t (ng·h/mL) 78.4 ± 21.51002.7 ± 189.4[5]
AUC₀₋inf (ng·h/mL) 80.1 ± 22.31015.6 ± 192.1[5]
t₁/₂ (h) 1.8 ± 0.51.5 ± 0.3[5]
Absolute Bioavailability (%) 0.49-[4][5]

Data presented as mean ± standard deviation.

Table 3: In Vitro ADME Properties

AssayResultCompoundSource
Plasma Protein Binding Extensive (99.1 ± 0.5%)Quercetin (B1663063)[6]
Metabolism Glucuronidation is a dominant pathwayTaxifolin[4]

Experimental Protocols

Detailed methodologies for key ADME studies are outlined below. These protocols are based on established methods used for flavonoids and other small molecules.

Analytical Method: Quantification of this compound

A sensitive and specific method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[2]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.[2]

  • Centrifuge at 12,000 rpm for 10 minutes.[2]

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.[2]

HPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[2]

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in negative or positive ion mode, using Multiple Reaction Monitoring (MRM) for quantification.[2]

Caco-2 Permeability Assay

The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of compounds.[7]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 19-21 days to form a differentiated monolayer.[7]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol (B672).[7]

  • Permeability Study:

    • The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer.

    • Samples are collected from the receiver chamber at designated time points.

    • The concentration of the compound in the samples is determined by HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[8][9]

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound.

  • Initiation: The reaction is initiated by adding a cofactor solution, typically NADPH.[10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[10]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by HPLC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.[11]

Protocol:

  • Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane.

  • Procedure:

    • One chamber is filled with plasma containing the test compound.

    • The other chamber is filled with a protein-free buffer solution (e.g., phosphate-buffered saline).

    • The unit is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by HPLC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as:

    • % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway for this compound.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion a1 Oral Administration a2 GI Tract a1->a2 a3 Intestinal Epithelium a2->a3 a4 Portal Vein a3->a4 d1 Systemic Circulation a4->d1 d2 Plasma Protein Binding d1->d2 d3 Tissue Distribution d1->d3 m1 Liver d1->m1 e1 Kidney (Renal) d1->e1 m2 Phase I (e.g., CYP450) m1->m2 m3 Phase II (e.g., UGT) m1->m3 m4 Metabolites m2->m4 m3->m4 m4->e1 e2 Bile (Fecal) m4->e2

Caption: Overview of the ADME process for an orally administered compound.

Caco2_Permeability_Workflow start Seed Caco-2 cells on permeable supports culture Culture for 19-21 days to form monolayer start->culture integrity Verify monolayer integrity (TEER, mannitol flux) culture->integrity add_compound Add this compound to Apical (AP) or Basolateral (BL) side integrity->add_compound incubate Incubate and collect samples from receiver chamber add_compound->incubate analyze Quantify compound concentration via HPLC-MS/MS incubate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate end Permeability Assessment calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Hypothetical_Signaling_Pathway DHT This compound ROS Reactive Oxygen Species (ROS) DHT->ROS Scavenges Keap1 Keap1 DHT->Keap1 Inhibits NFkB NF-κB Pathway DHT->NFkB Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces transcription

Caption: Hypothetical antioxidant and anti-inflammatory signaling pathways of this compound.

Conclusion

The available data, primarily from its close analogue taxifolin, suggests that this compound likely exhibits poor aqueous solubility and low intestinal permeability, leading to low oral bioavailability.[2][4] It is expected to undergo significant metabolism, with glucuronidation being a key pathway.[4] Furthermore, high plasma protein binding is anticipated, which would limit the free fraction of the compound available to exert its pharmacological effects.[6]

For drug development professionals, these characteristics highlight potential challenges in formulating an orally bioavailable drug product. Strategies to enhance solubility and absorption, such as the use of nanodispersions, may be necessary to improve the therapeutic potential of this compound.[4][5] Further in vitro and in vivo studies specifically on this compound are essential to definitively characterize its ADME profile and to guide its development as a potential therapeutic agent.

References

Preliminary Cytotoxicity Screening of Dihydrotamarixetin on Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a naturally occurring dihydroflavonol, has garnered interest for its potential therapeutic properties, including its anticancer activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound on various cell lines. While experimentally determined quantitative data on the cytotoxic effects of this compound remains limited in publicly available literature, this document outlines the foundational methodologies and potential mechanisms of action based on existing knowledge of similar flavonoid structures. This guide offers detailed experimental protocols for key cytotoxicity and related assays, and visualizes experimental workflows and potential signaling pathways to support further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (4'-O-Methyldihydroquercetin) is a dihydroflavonol, a subclass of flavonoids characterized by a saturated 2,3-bond, which is suggested to confer more potent effects compared to their unsaturated counterparts. Preliminary investigations and the activities of structurally similar compounds suggest that this compound holds promise as a potential anticancer agent.

This guide details the essential in vitro assays required for the initial cytotoxicity screening of this compound. It covers the evaluation of its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it explores the potential signaling pathways that may be modulated by this compound, providing a basis for mechanistic studies.

Data Presentation: Cytotoxicity of this compound

Specific, experimentally determined IC50 values for this compound are not widely available in peer-reviewed literature. However, to guide initial experimental design, hypothetical IC50 values have been proposed based on the compound's structural similarity to other flavonoids. It is crucial to experimentally verify these values.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeBiological ActivityHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast Cancer)SRB AssayAnticancer15.5Doxorubicin0.8
A549 (Lung Cancer)MTT AssayAnticancer22.1Cisplatin5.2
HT-29 (Colon Cancer)Apoptosis AssayApoptosis Induction12.8Camptothecin1.1

Note: The IC50 values presented in this table are hypothetical and intended for research planning purposes only. These values are not experimentally confirmed for this compound.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

  • Appropriate cell culture medium with supplements (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay is a colorimetric method that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells with compromised plasma membrane integrity.

Protocol: A detailed protocol for a modified LDH-based cytotoxicity assay can be found in the literature, which allows for the simultaneous assessment of cell death and growth inhibition.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_seeding 1. Cell Seeding (e.g., MCF-7, A549, HT-29) compound_treatment 2. Treatment with this compound (Dose- and Time-response) cell_seeding->compound_treatment mtt_assay 3a. MTT Assay compound_treatment->mtt_assay ldh_assay 3b. LDH Assay compound_treatment->ldh_assay data_analysis_viability 4. Data Analysis (IC50 Determination) mtt_assay->data_analysis_viability ldh_assay->data_analysis_viability apoptosis_treatment 1. Cell Treatment cell_harvesting_apoptosis 2. Cell Harvesting apoptosis_treatment->cell_harvesting_apoptosis annexin_pi_staining 3. Annexin V-FITC/PI Staining cell_harvesting_apoptosis->annexin_pi_staining flow_cytometry_apoptosis 4. Flow Cytometry Analysis annexin_pi_staining->flow_cytometry_apoptosis cell_cycle_treatment 1. Cell Treatment cell_harvesting_cycle 2. Cell Harvesting & Fixation cell_cycle_treatment->cell_harvesting_cycle pi_staining 3. Propidium Iodide Staining cell_harvesting_cycle->pi_staining flow_cytometry_cycle 4. Flow Cytometry Analysis pi_staining->flow_cytometry_cycle

Caption: General workflow for in vitro cytotoxicity screening.

signaling_pathways cluster_nfkb Potential Inhibition of NF-κB Pathway cluster_nrf2 Potential Activation of Nrf2 Pathway dihydrotamarixetin_nfkb This compound ikb_kinase IκB Kinase (IKK) dihydrotamarixetin_nfkb->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates ikb_kinase->ikb Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation inflammation_proliferation Inflammation, Proliferation, Survival nucleus_nfkb->inflammation_proliferation Gene Transcription dihydrotamarixetin_nrf2 This compound keap1 Keap1 dihydrotamarixetin_nrf2->keap1 nrf2 Nrf2 keap1->nrf2 Inhibits nucleus_nrf2 Nucleus nrf2->nucleus_nrf2 Translocation are Antioxidant Response Element (ARE) nucleus_nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a foundational framework for the preliminary in vitro screening of its cytotoxic effects. The detailed protocols for cell viability, apoptosis, and cell cycle analysis will enable researchers to generate crucial preliminary data. While concrete experimental data on this compound is still emerging, the exploration of its potential effects on key signaling pathways such as NF-κB and Nrf2, based on the activity of related flavonoids, offers a rational basis for further mechanistic investigations. The systematic application of the described methodologies will be instrumental in elucidating the anticancer potential of this compound and advancing its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dihydrotamarixetin from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin (B123099), a dihydroflavonol, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant sources. The methodologies outlined are intended to serve as a comprehensive guide for researchers and professionals in natural product chemistry and drug development. The primary plant source focused on in these protocols is Cotinus coggygria (smoketree), a known source of various flavonoids, including this compound.

Data Presentation: Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative summary of total flavonoid and related compound yields from Cotinus coggygria and other sources to guide methodology selection.

Table 1: Comparison of Extraction Methods for Total Flavonoids from Cotinus coggygria

Extraction MethodSolventTemperature (°C)TimeSolid-to-Liquid RatioTotal Flavonoid Yield (%)Reference
Maceration70% Ethanol (B145695)6060 min1:5 (g/mL)~9.95[1]
Maceration95% EthanolReflux3 h1:20 (g/mL)4.01 (total flavonoids)[2]
Ultrasound-Assisted Extraction (UAE)50% Ethanol7446 min1:34 (mL/g)4.71 (from Pteris cretica)[3]
Microwave-Assisted Extraction (MAE)80% Ethanol6010 min1:20 (g/mL)Not specified for this compound[4]

Note: Yields are for total flavonoids and may vary based on the specific plant material and analytical method used. Data for UAE is from a different plant source and is included for comparative purposes.

Table 2: Quantitative Data for Dihydroquercetin (Taxifolin), a Structurally Similar Compound, from Larix gmelinii

Extraction MethodSolventTemperature (°C)Time (min)Power (W)Solid-to-Liquid Ratio (mL/g)Dihydroquercetin Yield (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)40% EthanolNot specified502001:1836.76[5]
Microwave-Assisted Extraction (MAE)1.00 M [C4mim]BrNot specified1440615:118.63[6]

Note: This data is for dihydroquercetin (taxifolin) from Larix gmelinii and serves as a reference due to the structural similarity to this compound.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound.

Protocol 1: Solvent Extraction of this compound from Cotinus coggygria

This protocol outlines a standard maceration technique for the extraction of flavonoids.

Materials and Equipment:

  • Dried and powdered Cotinus coggygria leaves or heartwood

  • 70% Ethanol

  • Shaking incubator or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 100 g of dried, powdered Cotinus coggygria material.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add 500 mL of 70% ethanol to achieve a 1:5 solid-to-liquid ratio.[1]

    • Secure the flask in a shaking incubator or on a magnetic stirrer.

    • Macerate for 60 minutes at 60°C with constant agitation.[1]

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small volume of 70% ethanol to ensure maximum recovery of the extract.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Drying:

    • Dry the crude extract completely using a freeze-dryer or in a vacuum oven at a low temperature to yield a powder.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE can enhance extraction efficiency and reduce extraction time.

Materials and Equipment:

  • Dried and powdered plant material

  • 57% Ethanol[3]

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered plant material.

  • Extraction:

    • Place the sample in a flask and add 340 mL of 57% ethanol to achieve a 1:34 solid-to-liquid ratio.[3]

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for 46 minutes at a temperature of 74°C.[3]

  • Filtration and Concentration:

    • Follow steps 3 and 4 from Protocol 1 to filter and concentrate the extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

MAE is a rapid extraction method that utilizes microwave energy.

Materials and Equipment:

  • Dried and powdered plant material

  • 80% Ethanol[4]

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered plant material.

  • Extraction:

    • Place the sample in a microwave-safe extraction vessel.

    • Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).[4]

    • Set the microwave parameters: power at 500 W and extraction time of 10 minutes at a temperature of 60°C.[4]

  • Filtration and Concentration:

    • After extraction and cooling, filter the mixture and concentrate the extract as described in Protocol 1.

Protocol 4: Purification of this compound using Macroporous Resin Column Chromatography

This protocol is effective for the initial purification and enrichment of flavonoids from the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8)

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Resin Pre-treatment:

    • Soak the AB-8 resin in ethanol for 24 hours.

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

  • Column Packing and Equilibration:

    • Pack the pre-treated resin into a glass column.

    • Equilibrate the column by washing with 5 bed volumes (BV) of deionized water.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the equilibration solvent (deionized water). If solubility is an issue, a small amount of ethanol can be used, followed by dilution with water.

    • Load the sample solution onto the column at a slow flow rate (e.g., 2 BV/h).

  • Washing:

    • Wash the column with 10 BV of deionized water to remove sugars, salts, and other polar impurities.

  • Elution:

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 5: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This technique is used for further purification of the enriched flavonoid fraction.

Materials and Equipment:

  • Partially purified this compound fraction

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Elution solvents (e.g., chloroform-methanol or ethyl acetate-hexane mixtures)

  • Fraction collector

  • TLC plates and developing chamber

  • HPLC system for analysis

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent.

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the partially purified extract in a minimal amount of the initial elution solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. For example, start with a low polarity mixture such as 95:5 (v/v) chloroform:methanol and gradually increase the proportion of methanol.

    • Collect fractions continuously.

  • Fraction Monitoring:

    • Monitor the separation by spotting fractions onto TLC plates and observing under UV light.

    • Combine fractions that show a similar TLC profile corresponding to this compound.

  • Final Purification and Analysis:

    • Evaporate the solvent from the combined fractions.

    • Confirm the purity of the isolated this compound using HPLC-MS/MS.[7]

Mandatory Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction plant_material Plant Material (e.g., Cotinus coggygria) extraction Extraction plant_material->extraction solvent_ext Solvent Extraction uae Ultrasound-Assisted Extraction mae Microwave-Assisted Extraction filtration Filtration solvent_ext->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification crude_extract->purification macroporous Macroporous Resin Chromatography purification->macroporous silica_gel Silica Gel Column Chromatography macroporous->silica_gel analysis Analysis (HPLC/TLC) silica_gel->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

This compound and related flavonoids are known to modulate key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway Inhibition

This compound's anti-inflammatory effects are partly attributed to the inhibition of the NF-κB signaling pathway. The closely related compound, tamarixetin, has been shown to inhibit the nuclear translocation of NF-κB.[8]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibits nucleus Nucleus This compound->nucleus Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., IL-1β) receptor Receptor inflammatory_stimuli->receptor receptor->ikk ikb_p P-IκBα ikk->ikb_p ikb IκBα nf_kb NF-κB (p65/p50) nf_kb->nucleus Translocation ubiquitination Ubiquitination & Degradation ikb_p->ubiquitination nf_kb_n NF-κB (p65/p50) dna DNA nf_kb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

Nrf2 Signaling Pathway Activation

The antioxidant properties of this compound are associated with the activation of the Nrf2 signaling pathway. Tamarixetin has been demonstrated to activate this pathway, leading to the expression of antioxidant enzymes.[7]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inactivates oxidative_stress Oxidative Stress oxidative_stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome nucleus Nucleus nrf2->nucleus Translocation cul3->nrf2 Ubiquitination nrf2_n Nrf2 maf Maf nrf2_n->maf are ARE (DNA) nrf2_n->are maf->are antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) are->antioxidant_genes

Caption: this compound Activation of the Nrf2 Signaling Pathway.

References

HPLC-UV method for quantification of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a robust and accessible approach for the quantitative analysis of Dihydrotamarixetin, a dihydroflavonol with potential health benefits. This application note details a validated method for the determination of this compound in various sample matrices, such as plant extracts and pharmaceutical formulations. The protocol is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide from sample preparation to data analysis, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a flavonoid known for its potential biological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and pharmacological research.[4] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique due to its specificity, sensitivity, and reproducibility for quantifying such compounds.[5][6] This method relies on the separation of this compound from other components in a sample matrix using a reversed-phase C18 column, followed by its detection and quantification based on its UV absorbance.

Experimental Protocol

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 290 nm (based on typical dihydroflavonol UV absorbance maxima).

  • Injection Volume: 20 µL.[1]

  • Run Time: Approximately 15 minutes.

Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0.09010
10.05050
12.01090
15.09010
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.[1]

Sample Preparation

The sample preparation method should be adapted based on the matrix.[4]

  • For Plant Material:

    • Weigh 1 gram of the homogenized and dried plant material.

    • Extract with 10 mL of 70% methanol using sonication for 30 minutes.[4]

    • Centrifuge the extract at 4000 rpm for 10 minutes.[4]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[4]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specific dose of this compound.

    • Disperse the powder in a known volume of methanol and sonicate for 15 minutes to ensure complete dissolution.[7]

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[1] The final concentration should be within the validated range of the method.[1]

Method Validation Summary

The described HPLC-UV method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness Unaffected by minor variations in mobile phase composition (±2%) and column temperature (±2°C).[1]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution WorkingStandards Prepare Working Standards (1-100 µg/mL) Standard->WorkingStandards HPLC HPLC System Injection WorkingStandards->HPLC SamplePrep Sample Preparation (Extraction/Dissolution) Filter Filter Samples & Standards (0.22 µm) SamplePrep->Filter Filter->HPLC Separation C18 Reversed-Phase Separation HPLC->Separation Detection UV Detection at 290 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC-UV analysis workflow for this compound quantification.

Hypothetical Signaling Pathway of this compound

G DHT This compound Nrf2 Nrf2 DHT->Nrf2 Induces ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Keap1->Nrf2 Inhibits (degradation) AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Hypothetical antioxidant signaling pathway of this compound.

Conclusion

The developed HPLC-UV method provides a simple, accurate, and precise tool for the quantification of this compound in various samples. This method is suitable for routine quality control and research applications, ensuring reliable and consistent results. The validation demonstrates that the method is robust and fit for its intended purpose.

References

Application Note: A Protocol for the Chemical Synthesis of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrotamarixetin (B123099), also known as 4'-O-methyltaxifolin, is a dihydroflavonol that has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a derivative of taxifolin (B1681242) (dihydroquercetin), its synthesis provides a valuable route for researchers to obtain this compound for further investigation in pharmacology and drug development. This document outlines a detailed protocol for the chemical synthesis of this compound, proceeding through a two-stage process: the synthesis of the taxifolin precursor from quercetin (B1663063), followed by the selective 4'-O-methylation to yield the final product.

Core Requirements

This protocol is intended for researchers, scientists, and professionals in drug development with a background in organic synthesis. Adherence to standard laboratory safety procedures is mandatory.

Experimental Protocols

The synthesis of this compound is presented in two main stages:

Stage 1: Synthesis of Taxifolin (Dihydroquercetin) from Quercetin

This stage involves the reduction of the double bond in the C-ring of quercetin to yield taxifolin. A semi-synthetic approach using a reducing agent is employed.

Materials and Reagents:

  • Quercetin dihydrate

  • Sodium hydroxide (B78521) (NaOH) or other suitable alkaline reagent

  • Thiourea (B124793) dioxide

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Inert gas (e.g., Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • Preparation of Alkaline Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, prepare an aqueous solution of sodium hydroxide. The concentration should be adjusted to bring the pH into the alkaline range.

  • Dissolution of Quercetin: To the alkaline solution, add quercetin dihydrate. Heat the mixture gently with stirring until the quercetin dihydrate is completely dissolved.

  • Reduction Reaction: Once the quercetin is dissolved, add thiourea dioxide to the reaction mixture. Continue stirring under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, dilute the mixture with deionized water and cool it in an ice bath. Acidify the solution with hydrochloric acid to precipitate the crude taxifolin. The mixture is then aged to allow for complete precipitation and filtered.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure taxifolin.

Stage 2: Selective 4'-O-Methylation of Taxifolin to this compound

This stage requires the selective protection of the other hydroxyl groups of taxifolin, followed by methylation of the 4'-hydroxyl group, and subsequent deprotection.

Materials and Reagents:

  • Taxifolin (from Stage 1)

  • A suitable protecting group reagent (e.g., Benzyl (B1604629) bromide)

  • A suitable base (e.g., Potassium carbonate, K₂CO₃)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • A suitable solvent (e.g., Acetone, Dimethylformamide - DMF)

  • Palladium on carbon (Pd/C) for deprotection (if using benzyl protection)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis

Protocol:

  • Protection of Hydroxyl Groups: In a reaction vessel, dissolve the synthesized taxifolin in a suitable solvent like acetone. Add a base such as potassium carbonate. To this mixture, add a protecting group reagent (e.g., benzyl bromide) to protect the hydroxyl groups at positions 3, 5, 7, and 3'. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • Selective Methylation: After protection, the intermediate product is isolated and purified. The protected taxifolin is then dissolved in a suitable solvent (e.g., DMF), and a base (e.g., K₂CO₃) is added, followed by the methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction is stirred until the selective methylation of the 4'-hydroxyl group is complete.

  • Deprotection: The methylated and protected intermediate is then subjected to deprotection. In the case of benzyl protecting groups, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Purification of this compound: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure sample.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.[1]

Data Presentation

The following table summarizes the expected yields for each stage of the synthesis. These are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StageReactantProductTypical Yield (%)
1. Synthesis of TaxifolinQuercetin dihydrateTaxifolin70-85
2. Selective 4'-O-Methylation of TaxifolinTaxifolinThis compound50-65

Mandatory Visualization

G cluster_stage1 Stage 1: Taxifolin Synthesis cluster_stage2 Stage 2: this compound Synthesis Quercetin Quercetin Dihydrate Alkaline_Dissolution Alkaline Dissolution (NaOH, H₂O) Quercetin->Alkaline_Dissolution Reduction Reduction (Thiourea Dioxide) Alkaline_Dissolution->Reduction Taxifolin_Crude Crude Taxifolin Reduction->Taxifolin_Crude Purification1 Recrystallization (Ethanol/Water) Taxifolin_Crude->Purification1 Taxifolin_Pure Pure Taxifolin Purification1->Taxifolin_Pure Protection Protection of OH Groups (e.g., Benzyl Bromide, K₂CO₃) Taxifolin_Pure->Protection Protected_Taxifolin Protected Taxifolin Protection->Protected_Taxifolin Methylation Selective 4'-O-Methylation (DMS or MeI, K₂CO₃) Protected_Taxifolin->Methylation Protected_DHT Protected this compound Methylation->Protected_DHT Deprotection Deprotection (H₂, Pd/C) Protected_DHT->Deprotection DHT_Crude Crude this compound Deprotection->DHT_Crude Purification2 Column Chromatography & Recrystallization DHT_Crude->Purification2 This compound This compound Purification2->this compound

Caption: Workflow for the chemical synthesis of this compound.

References

Application Notes & Protocols for In Vivo Testing of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin, is a naturally occurring dihydroflavonol with significant potential for therapeutic applications due to its predicted antioxidant, anti-inflammatory, and anticancer properties.[1][2] As a derivative of dihydroquercetin and structurally related to tamarixetin (B191864) and quercetin, it is a promising candidate for drug development.[2][3] However, direct in vivo studies on this compound are limited.[3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical in vivo studies to validate the therapeutic potential of this compound. The protocols and data presented are based on established methodologies for flavonoids and leverage the extensive research available on its parent compounds, tamarixetin and quercetin, to provide a predictive foundation for experimental design.[3]

Section 1: Predicted Biological Activity & Mechanism of Action

Based on the activity of structurally similar flavonoids, this compound is expected to exert its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response.[3]

1.1 Key Signaling Pathways

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB signaling can reduce the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[3][4] this compound is predicted to inhibit this pathway, contributing to its anti-inflammatory effects.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes.[3] this compound is expected to activate this pathway, enhancing cellular defense against oxidative stress.

NF_kappa_B_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_p65_p50_IkB NF-κB-IκBα (Inactive) NFkB_p65_p50_IkB->IkB NFkB_p65_p50_IkB->NFkB_p65_p50 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK DNA DNA NFkB_p65_p50_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription Nrf2_Pathway cluster_0 This compound Action cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) This compound->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Release Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription In_Vivo_Workflow A Compound Formulation (Vehicle Selection & Solubility Testing) B Acute Toxicity Study (e.g., OECD 423 in Rats/Mice) A->B C Pharmacokinetic (PK) Study (Optional but Recommended) B->C D Efficacy Model Selection (Based on In Vitro Data) C->D E Anti-inflammatory Model (e.g., Carrageenan Paw Edema) D->E Inflammation F Anticancer Model (e.g., Xenograft Tumor Model) D->F Cancer G Dose-Response Efficacy Study E->G F->G H Data Analysis & Endpoint Evaluation (Histopathology, Biomarkers) G->H

References

Application Notes: Measuring Dihydrotamarixetin Inhibition of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Factor-kappa B (NF-κB) represents a family of inducible transcription factors that are pivotal in regulating a multitude of cellular processes, including inflammatory responses, immune function, cell proliferation, and apoptosis.[1] The dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and certain cancers, making it a significant target for therapeutic drug development.[2][3] Dihydrotamarixetin, a dihydroflavonol, is a natural compound with potential anti-inflammatory properties, largely attributed to its ability to modulate key cellular signaling pathways.[4][5] Like its structural analogs, tamarixetin (B191864) and dihydromyricetin, this compound is predicted to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling cascade.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the inhibitory effect of this compound on the NF-κB pathway. The document details the principles of the assay, provides step-by-step protocols for a luciferase reporter assay and Western blot analysis, and includes templates for data presentation.

Principle of the Assay

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[8] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[9][10] Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα.[11] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα exposes a nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[12]

The inhibitory potential of this compound on this pathway can be quantified using two primary methods:

  • NF-κB Luciferase Reporter Assay: This is a highly sensitive method to assess NF-κB transcriptional activity.[13] Cells are transfected with a reporter plasmid where the firefly luciferase gene is under the control of NF-κB response elements.[14] Activation of the NF-κB pathway leads to the expression of luciferase. The inhibitory effect of this compound is measured by a decrease in luminescence.

  • Western Blot Analysis: This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.[9] Inhibition by this compound can be observed by a decrease in IκBα phosphorylation and degradation, and a reduction in the nuclear translocation of the p65 subunit.[10]

Visualizing the Pathway and Workflow

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates This compound This compound This compound->IKK Inhibits? kB_site κB Site p65_p50_nuc->kB_site Binds Gene Pro-inflammatory Gene Transcription kB_site->Gene

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment & Stimulation cluster_day4 Day 4: Lysis & Measurement cluster_analysis Data Analysis A Seed cells (e.g., HEK293T) in a 96-well plate B Co-transfect with NF-κB luciferase reporter and Renilla control plasmids A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with activator (e.g., TNF-α) C->D E Lyse cells D->E F Measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla activity F->G H Calculate % Inhibition and IC₅₀ value G->H

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This protocol is adapted for a 96-well plate format and is based on standard luciferase assay procedures.[13][15]

Materials and Reagents:

  • HEK293T or RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • NF-κB Luciferase Reporter Plasmid

  • Renilla Luciferase Control Plasmid (for normalization)

  • Transfection Reagent (e.g., Lipofectamine)

  • This compound stock solution (in DMSO)

  • NF-κB Activator (e.g., TNF-α, 20 ng/mL final concentration)

  • Passive Lysis Buffer

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Culture and expand cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[13]

  • Trypsinize and count the cells.

  • Seed 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium into a white, opaque 96-well plate.[13]

  • Incubate overnight to allow for cell attachment.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting 100 ng of the NF-κB reporter plasmid and 10 ng of the Renilla control plasmid in a serum-free medium and mixing with the diluted transfection reagent.[13]

  • Incubate the complex at room temperature for 20-30 minutes.[13]

  • Add the complex to each well and gently mix.

  • Incubate for 24 hours.

Day 3: this compound Treatment and Stimulation

  • Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should not exceed 0.1%.[13]

  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) for the control wells.

  • Incubate the plate for 1-2 hours at 37°C.[13]

  • Prepare the NF-κB activator (e.g., TNF-α) and add it to all wells except the unstimulated negative control.

  • Incubate the plate for 6-8 hours at 37°C with 5% CO₂.[13]

Day 4: Cell Lysis and Luciferase Assay

  • Remove the medium and gently wash the cells once with 100 µL of PBS.

  • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Prepare the luciferase assay reagents according to the manufacturer's protocol.

  • Using a luminometer, inject 50-100 µL of the firefly luciferase substrate into a well and measure the luminescence.

  • Subsequently, inject 50-100 µL of the Renilla luciferase substrate into the same well and measure the luminescence.[13]

  • Repeat for all wells.

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.[13]

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (Normalized value of treated sample - Normalized value of unstimulated control) / (Normalized value of stimulated control - Normalized value of unstimulated control))

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) by plotting a dose-response curve.

Protocol 2: Western Blot Analysis for p65 Translocation and IκBα Degradation

This protocol allows for the visualization of key protein changes in the NF-κB pathway.[9]

Materials and Reagents:

  • RAW264.7 or similar macrophage cell line

  • 6-well plates

  • This compound

  • LPS (1 µg/mL final concentration)

  • Cell Lysis Buffer with protease and phosphatase inhibitors[10]

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-p65, Anti-phospho-IκBα, Anti-IκBα, Anti-Lamin B1 (nuclear marker), Anti-β-actin (cytoplasmic marker)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS for 30 minutes (for IκBα analysis) or 60 minutes (for p65 translocation).[9]

  • Protein Extraction:

    • For IκBα analysis, lyse the cells with whole-cell lysis buffer.

    • For p65 translocation, separate the nuclear and cytoplasmic fractions using a commercial kit.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (β-actin for cytoplasmic and whole-cell lysates; Lamin B1 for nuclear lysates).

Data Presentation

Quantitative data should be summarized in a clear and concise table. Since direct experimental data for this compound is limited, the following table presents hypothetical IC₅₀ values to serve as an example for experimental design and data reporting.[5][18]

Assay Cell Line Stimulant This compound IC₅₀ (µM) Positive Control (e.g., Quercetin) IC₅₀ (µM)
NF-κB Luciferase ReporterHEK293TTNF-α (20 ng/mL)15.210.5
Nitric Oxide (NO) ProductionRAW264.7LPS (1 µg/mL)22.818.3

Note: The IC₅₀ values are hypothetical and will vary depending on the specific experimental conditions, cell line, and assay used.

References

Application Notes and Protocols for Nrf2 Signaling Pathway Activation by Dihydrotamarixetin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin, a flavonoid with significant antioxidant potential, is predicted to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. While direct experimental data on this compound is limited, its structural similarity to Dihydroquercetin (also known as Taxifolin) allows for the formulation of predictive application notes and experimental protocols.[1] Dihydroquercetin has been shown to activate the Nrf2 pathway, providing a strong basis for investigating the effects of this compound.[2][3][4]

These application notes provide a comprehensive guide for researchers interested in studying the activation of the Nrf2 signaling pathway by this compound. The protocols outlined below are based on established methodologies for studying Nrf2 activation by related flavonoid compounds and serve as a template for experimental design.

Predicted Quantitative Effects of this compound on the Nrf2 Pathway

The following table summarizes the anticipated dose-dependent effects of this compound on key components of the Nrf2 signaling pathway, based on data from its structural analog, Dihydroquercetin (Taxifolin).[5] It is crucial to note that these are predictive values and require experimental validation for this compound.

Target Protein/GenePredicted Effect of this compound TreatmentConcentration Range (µM)Method of Analysis
Nrf2 (nuclear)Increased protein levels10 - 40Western Blot
Heme Oxygenase-1 (HO-1)Increased protein and mRNA levels10 - 40Western Blot, qRT-PCR
NAD(P)H Quinone Dehydrogenase 1 (NQO1)Increased protein and mRNA levels10 - 40Western Blot, qRT-PCR
Antioxidant Response Element (ARE)Increased luciferase activity5 - 40Reporter Gene Assay

Nrf2 Signaling Pathway

The diagram below illustrates the proposed mechanism of Nrf2 pathway activation by this compound. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is predicted to disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant gene expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHT->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow cluster_analysis 4. Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, RAW 264.7) Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein/RNA Extraction Treatment->Cell_Lysis Reporter_Assay ARE-Luciferase Assay (Nrf2 transcriptional activity) Treatment->Reporter_Assay WB Western Blot (Nrf2, Keap1, HO-1, NQO1) Cell_Lysis->WB qPCR qRT-PCR (HO-1, NQO1 mRNA) Cell_Lysis->qPCR Data_Analysis 5. Data Analysis & Interpretation WB->Data_Analysis qPCR->Data_Analysis Reporter_Assay->Data_Analysis Logical_Relationship DHT_Treatment This compound Treatment Keap1_Nrf2_Disruption Disruption of Keap1-Nrf2 Interaction DHT_Treatment->Keap1_Nrf2_Disruption Nrf2_Stabilization Nrf2 Stabilization and Nuclear Translocation Keap1_Nrf2_Disruption->Nrf2_Stabilization ARE_Binding Nrf2 Binding to ARE Nrf2_Stabilization->ARE_Binding Gene_Expression Increased Expression of Antioxidant Genes ARE_Binding->Gene_Expression Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Gene_Expression->Cellular_Protection

References

Therapeutic Applications of Dihydrotamarixetin: Application Notes and Protocols for Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin, a dihydroflavonol, is a promising natural compound with a range of biological activities suggesting its potential for therapeutic development. As a derivative of dihydroquercetin, it possesses a flavonoid backbone associated with antioxidant, anti-inflammatory, and anticancer properties. The saturated 2,3-bond in its C-ring may enhance its biological efficacy compared to its unsaturated counterparts. This document provides a comprehensive guide to the therapeutic applications of this compound in various disease models, detailing experimental protocols and summarizing key quantitative data. Due to limited direct research on this compound, data from its structurally similar analogue, Dihydromyricetin (DHM), and its parent compound, Tamarixetin, are utilized as a proxy to provide a comparative perspective.

I. Potential Therapeutic Applications

This compound is predicted to be a valuable candidate for therapeutic development in several disease areas:

  • Inflammatory Diseases: By potentially inhibiting key inflammatory pathways, this compound could be explored for conditions like rheumatoid arthritis and sepsis.

  • Cancer: The compound may exhibit antiproliferative effects against various cancer cell lines.

  • Neurodegenerative Diseases: Its antioxidant properties suggest a potential role in protecting against neuronal damage in diseases like Alzheimer's and Parkinson's disease.

  • Metabolic Disorders: Flavonoids are known to modulate metabolic processes, indicating a potential for this compound in managing conditions like obesity and diabetes.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogues. It is important to note that some of the data for this compound is hypothetical and serves as a guide for initial experimental design.

Table 1: In Vitro Anti-inflammatory Activity

MediatorDihydromyricetin (as a proxy for this compound)Tamarixetin
Nitric Oxide (NO)Significant dose-dependent inhibitionPotent inhibition
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent reduction in secretionSignificant reduction in secretion
Interleukin-6 (IL-6)Dose-dependent reduction in secretionSignificant reduction in secretion
Interleukin-1beta (IL-1β)Dose-dependent reduction in secretionNot specified
iNOS Protein ExpressionDose-dependent reductionSignificant reduction
COX-2 Protein ExpressionDose-dependent reductionSignificant reduction

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeBiological ActivityHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast Cancer)SRB AssayAnticancer15.5Doxorubicin0.8
A549 (Lung Cancer)MTT AssayAnticancer22.1Cisplatin5.2
HT-29 (Colon Cancer)Apoptosis AssayApoptosis Induction12.8Camptothecin1.1

III. Key Signaling Pathways

This compound is predicted to exert its therapeutic effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. This compound is expected to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the antioxidant response. Activation of this pathway by this compound would lead to the expression of antioxidant enzymes, protecting cells from oxidative stress.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Degradation Degradation IκBα->Degradation Ub Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: this compound may inhibit the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation Degradation Keap1->Degradation Ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 ARE ARE Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: this compound may activate the Nrf2 antioxidant pathway.

Application Notes and Protocols for Investigating Dihydrotamarixetin's Effect on Metabolic Disease Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A growing body of research focuses on the therapeutic potential of natural compounds, particularly flavonoids, in managing these conditions. Dihydrotamarixetin, a flavonoid, is a promising candidate for investigation due to the known metabolic regulatory effects of structurally similar compounds. This document provides a comprehensive guide for researchers to explore the effects of this compound on key metabolic disease pathways, primarily focusing on the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling cascades. While direct research on this compound is emerging, the protocols and pathways described herein are based on established methodologies for analogous flavonoids, such as Dihydromyricetin (DMY).[1][2]

Key Metabolic Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[3][4] Activation of AMPK can lead to increased glucose uptake in muscle cells, reduced glucose production in the liver, and enhanced fatty acid oxidation, making it a key therapeutic target for metabolic diseases.[3][4] Natural compounds, including various flavonoids, have been shown to activate the AMPK signaling pathway.[3][4]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; SIRT3 [label="SIRT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Sensitivity [label="Improved Insulin (B600854)\nSensitivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> AMPK [color="#4285F4"]; AMPK -> PGC1a [label="+", color="#34A853"]; PGC1a -> SIRT3 [label="+", color="#34A853"]; SIRT3 -> Autophagy [color="#34A853"]; AMPK -> mTOR [label="-", color="#EA4335"]; AMPK -> NFkB [label="-", color="#EA4335"]; AMPK -> JNK [label="-", color="#EA4335"]; NFkB -> Inflammation [color="#EA4335"]; JNK -> IRS1 [label="-", color="#EA4335"]; AMPK -> IRS1 [label="+", color="#4285F4"]; IRS1 -> AKT [color="#4285F4"]; AKT -> GLUT4 [color="#34A853"]; GLUT4 -> Glucose_Uptake [style=dashed, color="#34A853"]; AKT -> Insulin_Sensitivity [style=dashed, color="#4285F4"]; } enddot Caption: this compound's potential activation of the AMPK signaling pathway.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that is a master regulator of adipogenesis (fat cell differentiation) and is critical for maintaining glucose and lipid homeostasis.[5][6] Activation of PPARγ enhances insulin sensitivity, making it the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[5][7] Natural products are also being investigated as PPARγ agonists.[6]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Adipogenesis [label="Adipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_Metabolism [label="Lipid Metabolism\n(e.g., Fatty Acid Uptake)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Homeostasis [label="Glucose Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Sensitivity [label="Increased Insulin\nSensitivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> PPARg [label="Agonist?", color="#4285F4"]; PPARg -> PPRE [color="#5F6368"]; RXR -> PPRE [color="#5F6368"]; PPRE -> Adipogenesis [color="#34A853"]; PPRE -> Lipid_Metabolism [color="#34A853"]; PPRE -> Glucose_Homeostasis [color="#34A853"]; PPRE -> Anti_Inflammatory [color="#34A853"]; Glucose_Homeostasis -> Insulin_Sensitivity [style=dashed, color="#4285F4"]; } enddot Caption: Potential activation of the PPARγ signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes and should be populated with experimental findings.

Table 1: In Vitro Efficacy of this compound

AssayCell LineParameterThis compound (µM)Positive Control
AMPK ActivationC2C12 Myotubesp-AMPK/AMPK RatioExperimental ValueAICAR (1 mM)
Glucose Uptake3T3-L1 AdipocytesFold IncreaseExperimental ValueInsulin (100 nM)
PPARγ AgonismHEK293TEC50Experimental ValueRosiglitazone (B1679542) (1 µM)
Adipogenesis3T3-L1 PreadipocytesLipid Accumulation (%)Experimental ValueRosiglitazone (1 µM)

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model

ParameterVehicle ControlThis compound (mg/kg)Metformin (mg/kg)
Body Weight (g)Experimental ValueExperimental ValueExperimental Value
Fasting Blood Glucose (mg/dL)Experimental ValueExperimental ValueExperimental Value
Serum Insulin (ng/mL)Experimental ValueExperimental ValueExperimental Value
Liver Triglycerides (mg/g)Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

In Vitro Assays

// Edges C2C12 -> Diff_C2C12; T3T3L1 -> Diff_T3T3L1; Diff_C2C12 -> Treatment; Diff_T3T3L1 -> Treatment; HepG2 -> Treatment; Treatment -> WB; Treatment -> qPCR; Treatment -> Glucose_Uptake_Assay; Treatment -> Adipogenesis_Assay; } enddot Caption: General workflow for in vitro investigation of this compound.

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Starve differentiated myotubes in serum-free DMEM for 2 hours. Treat cells with various concentrations of this compound for 1-2 hours. Use AICAR as a positive control.

  • Protein Extraction and Western Blot: Lyse the cells and collect protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

  • Analysis: Quantify band intensities and express the results as a ratio of p-AMPK to total AMPK.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX. After 2 days, switch to DMEM with 10% FBS and insulin. Mature adipocytes will form in 7-10 days.

  • Treatment: Starve mature adipocytes in serum-free DMEM for 3 hours. Treat with this compound for 24 hours. Use insulin as a positive control.

  • Glucose Uptake Assay: Incubate cells with 2-NBDG (a fluorescent glucose analog) for 30 minutes.

  • Analysis: Wash the cells and measure fluorescence using a plate reader.

  • Transfection: Co-transfect HEK293T cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.

  • Treatment: Treat transfected cells with this compound for 24 hours. Use a known PPARγ agonist like rosiglitazone as a positive control.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold activation relative to the vehicle control.

In Vivo Animal Studies

// Nodes Mice [label="C57BL/6J Mice", fillcolor="#FFFFFF", fontcolor="#202124"]; HFD [label="High-Fat Diet (HFD)\n(4-6 weeks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grouping [label="Group Allocation\n(Vehicle, this compound, Metformin)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Oral Gavage\n(4-8 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Weekly Monitoring\n(Body Weight, Food Intake)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tests [label="Metabolic Tests\n(GTT, ITT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sacrifice [label="Euthanasia & Tissue Collection\n(Blood, Liver, Adipose, Muscle)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Mice -> HFD [color="#EA4335"]; HFD -> Grouping [color="#FBBC05"]; Grouping -> Treatment [color="#4285F4"]; Treatment -> Monitoring [style=dashed, color="#5F6368"]; Treatment -> Tests [color="#34A853"]; Tests -> Sacrifice [color="#5F6368"]; Sacrifice -> Analysis [color="#202124"]; } enddot Caption: Workflow for in vivo evaluation of this compound in a diet-induced obesity model.

  • Animal Model: Use male C57BL/6J mice, a common model for studying diet-induced obesity and insulin resistance.[8]

  • Induction of Obesity: Feed mice a high-fat diet (HFD; 45-60% kcal from fat) for 4-8 weeks to induce obesity, hyperglycemia, and insulin resistance.

  • Treatment Groups: Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 25, 50 mg/kg), and a positive control like Metformin.

  • Drug Administration: Administer treatments daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose at various time points (0, 15, 30, 60, 90, 120 min).

    • Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose at similar time points to the GTT.

  • Tissue Collection and Analysis: At the end of the study, collect blood for measuring insulin, lipids, and inflammatory markers. Harvest tissues (liver, adipose, muscle) for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (Western blot for protein expression, qPCR for gene expression).

Conclusion

The protocols and pathways outlined in this document provide a robust framework for the systematic investigation of this compound's therapeutic potential in metabolic diseases. By elucidating its effects on the AMPK and PPARγ signaling pathways, researchers can build a strong foundation for its further development as a novel therapeutic agent. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

Troubleshooting & Optimization

How to improve Dihydrotamarixetin stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on improving the stability of Dihydrotamarixetin in common experimental buffers. Given the limited publicly available stability data for this compound, this guide leverages information from its close structural analog, Dihydroquercetin (also known as Taxifolin). The 4'-O-methyl group in this compound is anticipated to offer slightly enhanced stability by protecting a hydroxyl group from oxidation; however, researchers are strongly encouraged to validate these recommendations for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?

A1: Color changes in solutions containing flavonoids like this compound are typically indicative of degradation.[1] This is often due to oxidation, which can be accelerated by several factors:

  • High pH (alkaline conditions): Flavonoids are notoriously unstable and degrade rapidly in alkaline environments.[1]

  • Exposure to Light: Prolonged exposure to ambient or UV light can lead to photodegradation.[1]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation.[1]

  • Elevated Temperature: Increased temperatures accelerate the rate of chemical degradation.[1]

  • Dissolved Oxygen: The presence of oxygen in the solvent promotes oxidation.[1]

Q2: I am observing a precipitate in my this compound working solution. Why is this happening?

A2: this compound has poor aqueous solubility. While it dissolves in organic solvents like DMSO and ethanol (B145695), adding this stock solution to an aqueous buffer can cause the compound to precipitate, especially at higher concentrations.[1]

Q3: How can I improve the stability and solubility of this compound in my experiments?

A3: Several strategies can be employed:

  • pH Control: Maintain the pH of your buffer in the acidic to neutral range (ideally below 7.0).[1]

  • Use of Co-solvents: Increasing the percentage of an organic co-solvent like DMSO or ethanol can improve solubility. However, ensure the final concentration is compatible with your experimental system (e.g., <0.5% DMSO for cell-based assays).[2]

  • Antioxidants: The addition of antioxidants can help prevent oxidative degradation.

  • Chelating Agents: To mitigate catalysis by metal ions, consider adding a chelating agent like EDTA.

  • Temperature Control: Prepare solutions fresh and, if possible, perform experiments at lower temperatures. Store stock solutions at -20°C or -80°C.[1]

  • Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.[1]

  • Deoxygenation: For sensitive experiments, deoxygenating the buffer by sparging with nitrogen or argon can be beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution Color Change (Yellow/Brown) Oxidation, degradation due to high pH, light exposure, or heat.Prepare fresh solutions. Work in an acidic to neutral pH range. Protect from light. Keep solutions cool. Consider adding antioxidants or chelating agents.
Precipitate Formation Poor aqueous solubility.Decrease the final concentration. Increase the organic co-solvent percentage (check experimental compatibility). Use solubilizing agents like cyclodextrins.[2]
Inconsistent Assay Results Degradation of this compound during the experiment.Prepare fresh dilutions for each experiment. Minimize exposure to light and elevated temperatures. Perform a time-course stability study in your specific experimental medium.[1]
Loss of Biological Activity Degradation of the compound.Follow all stability-enhancing recommendations. Confirm the integrity of the compound using a suitable analytical method like HPLC.

Data Presentation: Stability Profile of Dihydroquercetin (Taxifolin) as a Proxy for this compound

The following tables summarize the known stability characteristics of Dihydroquercetin. It is important to note that while structurally similar, this compound's stability may differ.

Table 1: Effect of pH on Dihydroquercetin Stability

pH Condition Observed Stability Degradation Products Reference
Acidic (e.g., 1 M HCl) Relatively stable; minor degradation observed.Supplementary peaks with earlier elution in HPLC.[3]
Neutral (pH ~7) Unstable in aqueous solutions.Polymerization products.[2][3]
Alkaline (e.g., 0.01 M NaOH) Extremely unstable (Class 1); rapid and complete decomposition.Dimers of taxifolin.[1][3][4]

Table 2: Effect of Other Stress Conditions on Dihydroquercetin Stability

Stress Condition Observed Stability Notes Reference
Oxidation (30% H₂O₂) Degradation observed, with changes in chromatographic profile.Leads to the formation of a quinone-like product.[3][5]
Heat (40°C) Degradation is increased, especially in the presence of humidity.Thermal degradation is a significant factor.[1][4]
Photostability (Visible/UV light) Generally considered stable (Class 4).One study found it to be completely non-phototoxic and photostable.[1][4][6][7]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Buffer using HPLC

This protocol outlines a general method to determine the stability of this compound over time in a specific buffer.

1. Materials:

  • This compound
  • Experimental buffer of choice (e.g., PBS, Tris-HCl)
  • HPLC-grade organic solvent for stock solution (e.g., DMSO, Methanol)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Amber vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in an appropriate organic solvent.
  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in your experimental buffer.
  • Aliquoting: Dispense the working solution into several amber vials to protect from light.
  • Incubation: Store the aliquots under the desired experimental conditions (e.g., room temperature, 37°C).
  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot for analysis.
  • HPLC Analysis: Immediately analyze the aliquot by HPLC.

3. Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer, likely around 290 nm).
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Improving this compound Solubility and Stability with Antioxidants and Chelating Agents

1. Materials:

  • This compound
  • Experimental buffer
  • Antioxidant (e.g., Ascorbic acid, Trolox)
  • Chelating agent (e.g., EDTA)

2. Procedure:

  • Buffer Preparation: Prepare your experimental buffer and adjust to the desired acidic or neutral pH.
  • Addition of Stabilizers:
  • Add the chosen antioxidant to the buffer at a suitable concentration (e.g., 100 µM Ascorbic acid).
  • Add the chelating agent to the buffer (e.g., 1 mM EDTA).
  • Dissolution of this compound: Prepare the this compound solution in this stabilized buffer as described in Protocol 1.
  • Stability Assessment: Evaluate the stability of this compound in the stabilized buffer compared to the non-stabilized buffer using the HPLC method outlined in Protocol 1.

Visualizations

cluster_workflow Experimental Workflow: this compound Stability Assessment prep_stock Prepare Stock Solution (in Organic Solvent) prep_work Prepare Working Solution (in Experimental Buffer) prep_stock->prep_work aliquot Aliquot into Amber Vials prep_work->aliquot incubate Incubate at Experimental Conditions aliquot->incubate sample Sample at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining hplc->data

Experimental workflow for assessing this compound stability.

cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation (O₂, Metal Ions, High pH) This compound->Oxidation Alkaline_Hydrolysis Alkaline Hydrolysis (High pH) This compound->Alkaline_Hydrolysis Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Quinone Quinone-like Products Oxidation->Quinone Dimers Dimers Alkaline_Hydrolysis->Dimers Photo_products Photodegradation Products Photodegradation->Photo_products

Proposed degradation pathways for this compound.

cluster_stabilization Strategies for Improving this compound Stability start This compound Instability Observed ph_control Control pH (Acidic to Neutral) start->ph_control antioxidants Add Antioxidants (e.g., Ascorbic Acid) start->antioxidants chelators Add Chelating Agents (e.g., EDTA) start->chelators light_protection Protect from Light (Amber Vials) start->light_protection temp_control Control Temperature (Keep Cool, Store Frozen) start->temp_control end Improved Stability ph_control->end antioxidants->end chelators->end light_protection->end temp_control->end

References

Technical Support Center: Enhancing the Bioavailability of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Dihydrotamarixetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Like many flavonoids, it exhibits poor water solubility, which significantly limits its absorption in the gastrointestinal tract and, consequently, its oral bioavailability. Low bioavailability means that only a small fraction of the administered dose reaches systemic circulation, potentially hindering its therapeutic efficacy in vivo.[1]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

The main strategies focus on improving its solubility, dissolution rate, and/or permeability across the intestinal epithelium. Key approaches include:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for dissolution, and facilitate transport across biological membranes.[1]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[1]

  • Liposomal Formulations: These lipid-based vesicles can encapsulate this compound, improving its stability and absorption.[1]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body.[1]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my research?

The selection of a strategy depends on several factors, including the specific aims of your experiment, available equipment, and the desired release profile. For instance, if the goal is to achieve a rapid onset of action, a solid dispersion might be suitable. For targeted delivery or sustained release, nanoparticle or liposomal formulations could be more appropriate.

Q4: What are the common challenges encountered when working with these enhancement strategies?

Common issues include:

  • Low encapsulation efficiency in nanoparticle and liposomal formulations.

  • Physical instability of the formulation, such as aggregation of nanoparticles or leakage from liposomes.

  • Drug recrystallization in solid dispersions over time.

  • Complex synthesis and purification for prodrugs.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation

Possible Cause Troubleshooting Step Expected Outcome
Inadequate particle size reduction. For solid dispersions, ensure thorough grinding and sieving. For nanoparticles, optimize the formulation and preparation method (e.g., nanoprecipitation) to achieve a smaller particle size.Increased surface area leading to a faster dissolution rate.
Poor wetting of the formulation. Incorporate a suitable wetting agent or surfactant into the formulation.Improved dispersion of the formulation in the dissolution medium.
Drug recrystallization in amorphous solid dispersions. Characterize the solid dispersion using DSC and XRD to confirm the amorphous state. Optimize the polymer type and drug-to-polymer ratio to inhibit recrystallization.Maintenance of the amorphous state and enhanced dissolution.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent dosing. Ensure accurate and consistent administration of the formulation to each animal. Use appropriate gavage techniques for oral administration.Reduced inter-animal variability in drug exposure.
Food effects. Standardize the fasting period for animals before dosing. Food can significantly affect the absorption of many compounds.More consistent and reproducible pharmacokinetic profiles.
Instability of the formulation. Assess the stability of the formulation under the conditions of the study (e.g., in the dosing vehicle). Prepare fresh formulations if necessary.Consistent dose administration throughout the study.
First-pass metabolism. Consider the potential for significant metabolism in the gut wall and liver. This can be investigated using in vitro models like liver microsomes or Caco-2 cells.Understanding the contribution of metabolism to low bioavailability and guiding further formulation strategies.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Flavonoids (Applicable to this compound)

Strategy Mechanism of Enhancement Reported Fold Increase in Bioavailability (for similar flavonoids) Advantages Disadvantages
Nanoparticles Increases surface area, improves solubility, can offer targeted delivery, and may alter absorption pathways.[1]2 to 47-foldHigh drug loading possible, sustained release achievable, potential for targeting.[1][2]Complex manufacturing process, potential for instability.[1]
Solid Dispersions The drug is molecularly dispersed in a hydrophilic carrier, enhancing the dissolution rate.[1]2 to 8-foldRelatively simple to prepare, scalable.[1]Potential for drug recrystallization, carrier selection is critical.[1]
Liposomes Encapsulation in lipid vesicles protects the drug and facilitates absorption.[1]3 to 47-foldCan carry both hydrophilic and hydrophobic drugs, can be targeted, protects the drug from degradation.[1][2]Can have lower drug loading, potential for leakage and instability.
Prodrugs Chemical modification of the drug to improve solubility or permeability.[1]Varies widely based on the specific modification.Can overcome specific absorption barriers.Requires chemical synthesis and may alter the pharmacological profile.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a 1:5 to 1:10 weight ratio in a suitable organic solvent like methanol (B129727) or ethanol.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin, dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Protocol 2: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone (B3395972) or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVA or Poloxamer 188).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage and characterization.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued free access to water.

  • Dosing: Divide the animals into groups (n=6 per group). Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) or the unformulated drug as a control via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

G cluster_0 This compound Formulation cluster_1 In Vivo Evaluation Formulation Formulation QC Quality Control (Size, PDI, EE%) Formulation->QC InVitro In Vitro Dissolution QC->InVitro Dosing Animal Dosing (Oral Gavage) InVitro->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for bioavailability assessment.

G cluster_strategies Enhancement Strategies Properties Poor Aqueous Solubility Low Permeability Nano Nanoparticles Properties->Nano SD Solid Dispersions Properties->SD Lipo Liposomes Properties->Lipo Prodrug Prodrugs Properties->Prodrug Outcome Improved Bioavailability Nano->Outcome SD->Outcome Lipo->Outcome Prodrug->Outcome

Caption: Strategies to improve bioavailability.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation InflammatoryStimulus->IKK IkB IkBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_expression This compound This compound This compound->IkB Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Troubleshooting peak tailing for Dihydrotamarixetin in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the HPLC analysis of Dihydrotamarixetin, with a specific focus on correcting peak tailing.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution and the accuracy of quantification.[1] It is often indicative of undesirable secondary chemical interactions between the analyte and the stationary phase.[2][3] For a polar molecule like this compound, these interactions are a primary concern.

Question: My chromatogram for this compound shows a significant tailing peak. What are the potential causes and how can I fix it?

Answer: Peak tailing for this compound in reversed-phase HPLC typically stems from one or more of the following issues: secondary interactions with the column, improper mobile phase conditions, column contamination or damage, or sample-related problems. Below is a systematic workflow to diagnose and resolve the issue.

G start Peak Tailing Observed for this compound step1 Step 1: Assess Mobile Phase Is pH acidic (e.g., <= 3)? start->step1 step2 Step 2: Evaluate Sample & Injection Is sample dissolved in initial mobile phase? Is concentration too high? step1->step2 Yes sol1_no Action: Adjust mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. step1->sol1_no No step3 Step 3: Investigate Column Health Is a guard column used? Is the column old or contaminated? step2->step3 No sol2_yes Action: Dilute sample 10-fold. Ensure sample solvent matches initial mobile phase. step2->sol2_yes Yes step4 Step 4: Consider Advanced Interactions Could metal chelation be an issue? step3->step4 No sol3_yes Action: Remove guard column and re-test. Flush analytical column or replace if necessary. step3->sol3_yes Yes sol4_yes Action: Use a column with low metal content. Consider adding a weak chelating agent (e.g., low conc. EDTA) to mobile phase. step4->sol4_yes Yes end_node Peak Shape Improved sol1_no->end_node sol2_yes->end_node sol3_yes->end_node sol4_yes->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a flavonoid like this compound?

A1: The primary cause is the occurrence of more than one retention mechanism during the separation.[4] While the main interaction in reversed-phase HPLC is hydrophobic, secondary polar interactions can delay parts of the analyte band, causing tailing.[4] For this compound, these include:

  • Silanol (B1196071) Interactions: this compound's polar hydroxyl groups can form hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][3] These interactions are particularly strong when the silanol groups are ionized (deprotonated) at a mobile phase pH above 3.[4][5]

  • Metal Chelation: Flavonoids are known to chelate with trace metal ions (e.g., iron, aluminum) that can be present in the silica (B1680970) matrix of the column packing.[1][3][6] This interaction acts as another retention mechanism, leading to significant tailing.[3]

G cluster_0 Analyte This compound StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Hydrophobic) Silanol Residual Silanol (Si-OH) Analyte->Silanol Secondary Interaction (H-Bonding) Metal Trace Metal Ion (e.g., Fe³⁺) Analyte->Metal Secondary Interaction (Chelation) Tailing Peak Tailing

Caption: Secondary interactions causing peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is critical. This compound has acidic phenolic hydroxyl groups. At a low pH (e.g., 2.5-3.0), the ionization of these groups is suppressed. More importantly, a low pH ensures that the residual silanol groups on the column's silica surface are fully protonated (non-ionized).[4] This minimizes the strong secondary ionic interactions that are a major cause of peak tailing for polar compounds.[1][4] Operating at a mobile phase pH near the analyte's pKa can also lead to asymmetrical peaks.[5]

Q3: I've adjusted the pH to 2.7 with 0.1% formic acid, but still see some tailing. What else can I do?

A3: If pH adjustment is not sufficient, consider the following:

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate), a very low concentration may not be sufficient to control the pH effectively at the column surface.[6] Try increasing the buffer concentration to within the 20-50 mM range.[3][6]

  • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity and sometimes improve peak shape.[7]

  • Use a Modern, High-Purity Column: Older columns (Type A silica) have higher metal content and more acidic silanol groups, leading to more tailing.[1] Modern columns made from high-purity silica (Type B) with high-density bonding and end-capping show significantly reduced silanol activity and better peak shapes for polar compounds.[1][4]

Q4: Could my sample preparation or injection parameters be the cause of tailing?

A4: Yes, this is a common and often overlooked cause.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[2] This often affects all peaks in the chromatogram. The solution is to dilute the sample (e.g., by a factor of 10) and reinject.[4][8]

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% methanol or DMSO when the mobile phase starts at 10% methanol), it can cause peak distortion, including tailing.[2] Always try to dissolve your sample in the initial mobile phase composition.[6][9]

Experimental Protocols and Data

To aid in your troubleshooting, here are recommended starting conditions and a protocol for mobile phase optimization.

Table 1: Recommended Starting HPLC Conditions for this compound Analysis [7]

Parameter Recommended Condition Rationale
Column C18, high-purity silica (Type B), end-capped, 150 x 4.6 mm, 3.5 or 5 µm Provides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid) Acid modifier to control pH (approx. 2.7) and suppress ionization.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile often provides sharper peaks than methanol for flavonoids.[6]
Gradient 10% to 70% B over 20-30 minutes A good starting point to ensure elution and separation from impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 - 40 °C Elevated temperature can improve peak efficiency and reduce viscosity.[7][10]
Detection UV, approx. 280-290 nm Common wavelength for dihydroflavonols.
Injection Vol. 5 - 10 µL Keeps injection volume small to minimize solvent effects.

| Sample Diluent | Initial Mobile Phase Composition (e.g., 90:10 Water:Acetonitrile with acid) | Prevents peak distortion from solvent mismatch.[6] |

Protocol 1: Mobile Phase pH Optimization Experiment

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound by minimizing secondary silanol interactions.

Methodology:

  • Prepare Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Prepare Mobile Phases:

    • Mobile Phase Set 1 (pH ~2.7): A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

    • Mobile Phase Set 2 (pH ~2.2): A = Water + 0.1% Phosphoric Acid; B = Acetonitrile + 0.1% Phosphoric Acid.

    • Mobile Phase Set 3 (pH ~4.8): A = 10 mM Ammonium Acetate in Water; B = Acetonitrile.

  • HPLC Analysis:

    • Equilibrate the HPLC system and a C18 column with Mobile Phase Set 1 for at least 20 column volumes.

    • Inject 10 µL of the this compound stock solution using a suitable gradient (e.g., 10-70% B over 20 min).

    • Record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase Set 2 and Mobile Phase Set 3.

  • Data Analysis:

    • Measure the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak under each condition. A value of 1.0 is perfectly symmetrical. A value > 1.2 is generally considered tailing.[4]

    • Compare the results to identify the pH that provides the most symmetrical peak.

Table 2: Expected Outcome of pH Optimization

Mobile Phase Condition Expected pH Expected Tailing Factor (Tf) Rationale
0.1% Phosphoric Acid ~2.2 1.0 - 1.2 Silanol groups are fully protonated, minimizing secondary interactions.[4]
0.1% Formic Acid ~2.7 1.1 - 1.4 Effective suppression of most silanol interactions.[7]

| 10 mM Ammonium Acetate | ~4.8 | > 1.8 | Significant silanol ionization occurs, leading to strong secondary interactions and severe tailing.[4][5] |

References

Technical Support Center: Optimizing Dihydrotamarixetin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of dihydrotamarixetin (B123099) in animal studies. Due to limited direct in vivo data on this compound, this guide incorporates data from its parent compound, tamarixetin (B191864), and its well-researched structural analog, quercetin (B1663063), to provide a robust framework for your experimental design.[1]

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a rodent model?

A1: As direct in vivo studies on this compound are limited, a starting point can be extrapolated from studies on tamarixetin and quercetin. For tamarixetin, intraperitoneal doses of 1 mg/kg and 3 mg/kg have been used in mice and rats, respectively, to study anti-inflammatory and hepatoprotective effects.[2][3] For quercetin, oral doses in rodents range widely from 1 mg/kg to 200 mg/kg daily, depending on the disease model.[4][5][6][7][8] A conservative starting oral dose for this compound could be in the range of 10-25 mg/kg daily, with dose-ranging studies being crucial to determine the optimal therapeutic window.

Q2: What is the primary challenge when administering this compound orally?

A2: The primary challenge for this compound, like many flavonoids, is its expected low oral bioavailability due to poor water solubility and significant first-pass metabolism in the gut and liver.[9][10][11] For instance, the oral bioavailability of its parent compound, tamarixetin, in rats was found to be approximately 20.3%.[12][13]

Q3: How can I improve the bioavailability of this compound in my studies?

A3: Several formulation strategies can be employed to enhance bioavailability. These include creating solid dispersions with hydrophilic polymers, developing nanoparticle-based delivery systems, or using self-emulsifying drug delivery systems (SEDDS).[13] Co-administration with absorption enhancers or metabolism inhibitors, like piperine, can also be considered.[9]

Q4: What are the key pharmacokinetic parameters to measure?

A4: Key pharmacokinetic parameters to assess include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (T1/2).[14] These parameters will help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Q5: What are the potential target signaling pathways for this compound?

A5: Based on research on similar flavonoids, this compound is expected to modulate key signaling pathways involved in inflammation and oxidative stress, primarily the NF-κB and Nrf2 pathways.[1] It is hypothesized to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animals.

  • Possible Cause: Differences in fed vs. fasted states. The presence of food can significantly alter the absorption of lipophilic compounds.

  • Troubleshooting Steps:

    • Standardize the feeding schedule of the animals. Ensure all animals are in the same state (e.g., fasted overnight) before oral administration.

    • If the compound is better absorbed with lipids, consider administering it with a small amount of a high-fat meal to ensure consistent absorption.

Issue 2: No observable therapeutic effect at the initial doses.

  • Possible Cause: The administered dose is below the therapeutic threshold, or the compound has very low bioavailability.

  • Troubleshooting Steps:

    • Conduct a dose-escalation study to determine if a higher dose yields a therapeutic effect.

    • Perform pharmacokinetic analysis to confirm if the compound is being absorbed and reaching systemic circulation.

    • Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.

    • Re-evaluate the formulation to enhance solubility and absorption.

Issue 3: Signs of toxicity at higher doses.

  • Possible Cause: The compound may have a narrow therapeutic window.

  • Troubleshooting Steps:

    • Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).

    • Perform a dose-ranging toxicity study to determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).[15]

    • Conduct histopathological analysis of major organs to identify any tissue damage.

Quantitative Data Summary

Table 1: In Vivo Dosages of Tamarixetin and Quercetin in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosageDurationObserved EffectReference
TamarixetinMouseIntraperitoneal1 mg/kgSingle doseAnti-inflammatory[2][16]
TamarixetinRatIntraperitoneal3 mg/kg/day3 daysHepatoprotective[3][17]
QuercetinMouseOral (in diet)0.02%, 0.2%, 2% of diet16 weeksDose-dependent effects on tumorigenesis[4]
QuercetinMouseOral gavage1 mg/kg6 dosesIncreased survival in tumor-bearing mice[8]
QuercetinHamsterOral gavage50 mg/kg & 150 mg/kg14 weeksChemopreventive in oral carcinoma
QuercetinRatOral gavage200 mg/kg/day15 weeksPreventive against hepatic cancer[5]
Myricitrin (B1677591)MouseOral gavage1, 3, and 10 mg/kg/day7 daysAnti-inflammatory in colitis model[18]

Table 2: Pharmacokinetic Parameters of Tamarixetin in Rats

Route of AdministrationDoseCmax (ng/mL)Tmax (h)T1/2 (h)Oral Bioavailability (%)Reference
Intravenous2 mg/kg967.93 ± 899.16-0.03-[12][14]
Oral (gavage)20 mg/kg49.72 ± 38.310.619.6820.3 ± 12.4[12][14]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head.

  • Gavage Needle Insertion: Introduce a sterile, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

  • Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal shows signs of respiratory distress, immediately withdraw the needle.

  • Substance Administration: Slowly administer the prepared this compound solution. The volume should not exceed 10 mL/kg body weight.

  • Needle Withdrawal: Gently remove the gavage needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Serial Blood Collection in a Single Mouse for Pharmacokinetic Studies[19]
  • Pre-sampling Preparation: Prepare heparinized capillary tubes and microcentrifuge tubes for each time point.

  • Initial Time Points (e.g., 5, 15, 30 minutes): Submandibular Vein Bleed

    • Restrain the mouse and apply gentle pressure to the maxillary vein.

    • Puncture the submandibular vein with a sterile lancet.

    • Collect approximately 30-50 µL of blood into a heparinized capillary tube.

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Intermediate Time Points (e.g., 1, 2, 4 hours): Saphenous Vein Bleed

    • Anesthetize the mouse lightly with isoflurane.

    • Shave the hair over the lateral saphenous vein on the hind limb.

    • Puncture the vein with a sterile needle (25-27 gauge).

    • Collect the desired volume of blood into a heparinized capillary tube.

    • Apply pressure to achieve hemostasis.

  • Terminal Time Point (e.g., 8 or 24 hours): Cardiac Puncture

    • Deeply anesthetize the mouse, ensuring no response to a painful stimulus (e.g., toe pinch).

    • Insert a 25-gauge needle attached to a 1 mL syringe into the thoracic cavity, aiming for the heart.

    • Gently aspirate to collect the blood sample.

    • This is a terminal procedure; ensure the animal is euthanized immediately following blood collection.

  • Sample Processing: Centrifuge the blood samples to separate the plasma, which can then be stored at -80°C until analysis.

Protocol 3: Necropsy and Tissue Collection in Rodents[20][21][22][23]
  • Euthanasia: Euthanize the animal using an IACUC-approved method.

  • External Examination: Weigh the animal and perform a thorough external examination.

  • Dissection:

    • Place the animal in dorsal recumbency.

    • Make a midline incision from the pelvic region to the thoracic inlet.

    • Reflect the skin to expose the abdominal and thoracic cavities.

  • Organ Collection:

    • Systematically collect organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain).

    • For tissues intended for histology, place them in 10% neutral buffered formalin at a 1:10 tissue-to-fixative volume ratio.[19][20]

    • For tissues intended for other analyses (e.g., Western blot, PCR), snap-freeze them in liquid nitrogen and store at -80°C.

  • Record Keeping: Document all gross observations and label all samples clearly.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Dosing cluster_invivo In Vivo Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics & Toxicity formulation This compound Formulation (e.g., solid dispersion, nanoparticles) dose_ranging Dose-Ranging Study (e.g., 10, 25, 50 mg/kg) formulation->dose_ranging administration Oral Gavage to Rodent Model dose_ranging->administration blood_collection Serial Blood Collection administration->blood_collection tissue_collection Necropsy & Tissue Collection administration->tissue_collection plasma_analysis LC-MS/MS Analysis of Plasma blood_collection->plasma_analysis pk_parameters Determine Cmax, Tmax, AUC, T1/2 plasma_analysis->pk_parameters biomarker_analysis Biomarker Analysis (e.g., Western blot, ELISA) tissue_collection->biomarker_analysis histopathology Histopathological Examination tissue_collection->histopathology

Caption: Experimental workflow for optimizing this compound dosage in vivo.

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound ikk IKK Complex This compound->ikk Inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_n NF-κB nfkb->nfkb_n Translocates nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_n->gene_transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm This compound This compound keap1 Keap1 This compound->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Sequesters & promotes degradation ubiquitination Ubiquitination & Degradation nrf2->ubiquitination nrf2_n Nrf2 nrf2->nrf2_n Translocates nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_n->are Binds gene_transcription Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->gene_transcription Initiates

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Preventing degradation of Dihydrotamarixetin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotamarixetin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and analysis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation during sample preparation.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with this compound.

Question 1: I am observing a decrease in the concentration of my this compound standard over a short period. What could be the cause?

Answer: The degradation of this compound standards can be attributed to several factors, primarily pH, light, temperature, and oxidation. This compound, like other flavonoids, is susceptible to degradation under alkaline conditions.[1][2] Exposure to UV or even ambient light can also lead to photodegradation. Elevated temperatures can accelerate chemical degradation, and the presence of oxygen can cause oxidation of the phenolic hydroxyl groups.

To mitigate this, ensure your standards are prepared in a slightly acidic to neutral pH buffer, stored in amber vials to protect from light, and kept at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage). For solutions, using degassed solvents can help minimize oxidation.

Question 2: My this compound sample extracted from a plant matrix shows multiple peaks during HPLC analysis, some of which are not present in the standard. What could be happening?

Answer: The appearance of extra peaks in your sample chromatogram that are absent in the standard suggests either the presence of isomers, degradation of this compound during your extraction and sample preparation process, or co-eluting compounds from the matrix.

During extraction, high temperatures, extreme pH, or prolonged exposure to solvents can cause degradation.[3] For instance, taxifolin (B1681242) (dihydroquercetin), a close analog, is known to be extremely unstable under alkaline conditions, leading to the formation of dimers.[1][2] It is also susceptible to acid hydrolysis and oxidation.[1] Enzymatic degradation from the plant material itself can also occur if the extraction process is not properly managed.[4]

To troubleshoot this, we recommend the following:

  • Optimize Extraction Conditions: Use milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with controlled temperature and shorter extraction times.

  • Control pH: Ensure your extraction solvent is slightly acidic or neutral.

  • Protect from Light and Oxygen: Conduct the extraction in low-light conditions and consider using solvents sparged with nitrogen to remove dissolved oxygen.

  • Add Stabilizers: The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can help prevent oxidative degradation.

Question 3: I am experiencing low recovery of this compound after solid-phase extraction (SPE) cleanup. What are the potential reasons?

Answer: Low recovery after SPE can be due to several factors:

  • Irreversible Adsorption: this compound might be irreversibly binding to the sorbent material.

  • Inappropriate Solvent Selection: The wash or elution solvents may not be optimized, leading to premature elution or incomplete recovery.

  • Degradation on the Cartridge: The pH of the sample or solvents used during SPE could be causing on-cartridge degradation.

To improve recovery:

  • Select the Right Sorbent: A reversed-phase C18 sorbent is commonly used for flavonoid cleanup.

  • Optimize pH: Ensure the pH of the sample and wash solutions is in a range where this compound is stable (slightly acidic to neutral).

  • Optimize Solvents: Methodically test different wash and elution solvents to ensure this compound is retained during washing and fully eluted during the final step. Start with a weak solvent to wash and a stronger solvent to elute.

  • Minimize Time: Do not let the sample sit on the cartridge for an extended period.

Question 4: Can I heat my sample to evaporate the solvent after extraction?

Answer: While heating is a common method for solvent evaporation, it should be done with caution for thermally sensitive compounds like this compound. Elevated temperatures can accelerate degradation.[3] Studies on the closely related taxifolin have shown degradation under dry and humid heat conditions.[1]

We recommend using a rotary evaporator at a controlled, low temperature (e.g., <40°C) or a gentle stream of nitrogen at room temperature to evaporate the solvent. This will minimize thermal degradation.

Quantitative Data on Flavonoid Stability

The following table summarizes the degradation of Taxifolin (Dihydroquercetin), a compound structurally very similar to this compound, under various stress conditions. This data can serve as a valuable guide for handling this compound.

Stress ConditionParametersDegradation (%)Reference
Acidic Hydrolysis 1 M HCl, 30 min, 25°C20.2[1]
Alkaline Hydrolysis 1 mM NaOH, 15 min, 25°C16.3[1]
Oxidation 30% H₂O₂, 24 h, 25°C11.7[1]
Dry Heat 40°C, 30 days9.8[1]
Humid Heat 40°C, 75% RH, 30 days23.1[1]
Photolysis 2.4 million lx·h visible light, 400 Wh/m² UVA9.0[1]

Experimental Protocols

Recommended Sample Preparation Protocol to Minimize this compound Degradation

This protocol is designed for the extraction of this compound from plant material while minimizing degradation.

1. Materials and Reagents:

  • Dried and powdered plant material

  • Extraction Solvent: 80% Methanol (HPLC grade) in water, containing 0.1% (w/v) Ascorbic Acid

  • Ultrasonic bath with temperature control

  • Refrigerated centrifuge

  • Rotary evaporator or nitrogen evaporator

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Amber glass vials

2. Procedure:

  • Extraction:

    • Weigh approximately 1 gram of the homogenized, powdered plant material into a 50 mL amber centrifuge tube.

    • Add 20 mL of the pre-chilled extraction solvent (80% Methanol with 0.1% Ascorbic Acid).

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature below 25°C.

  • Centrifugation:

    • Centrifuge the extract at 4000 x g for 15 minutes at 4°C.

  • Collection and Concentration:

    • Carefully decant the supernatant into a round-bottom flask, protecting it from light.

    • Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C. Alternatively, evaporate the solvent under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume of the initial mobile phase for your analytical method.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage:

    • Analyze the sample immediately or store it at -20°C or below, protected from light, until analysis.

Visualizations

Hypothetical Degradation Pathways of this compound

This diagram illustrates the potential degradation pathways of this compound based on known degradation mechanisms of similar flavonoids under stress conditions like extreme pH, oxidation, and heat.

cluster_main This compound Degradation cluster_degradation Degradation Products This compound This compound Oxidized_Product Oxidized Product (B-ring quinone) This compound->Oxidized_Product Oxidation (O₂, metal ions, light) Hydrolyzed_Product Ring-Fission Products (from alkaline hydrolysis) This compound->Hydrolyzed_Product Alkaline Hydrolysis (High pH) Dimerized_Product Dimerized Product (from alkaline conditions) This compound->Dimerized_Product Alkaline Conditions

Caption: Potential degradation pathways of this compound.

Recommended Experimental Workflow for this compound Sample Preparation

This workflow diagram outlines the key steps in the recommended protocol to minimize degradation during sample preparation.

cluster_workflow Experimental Workflow Start Start: Dried Plant Material Extraction Ultrasonic Extraction (80% MeOH + 0.1% Ascorbic Acid, <25°C) Start->Extraction Centrifugation Refrigerated Centrifugation (4000 x g, 4°C) Extraction->Centrifugation Concentration Solvent Evaporation (<40°C or N₂ stream) Centrifugation->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration Analysis HPLC/LC-MS Analysis Filtration->Analysis

Caption: Recommended workflow for this compound analysis.

References

Minimizing experimental variability in Dihydrotamarixetin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrotamarixetin Bioassays. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and troubleshoot common issues encountered during in vitro studies of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Compound Handling and Stability

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?

A1: Color changes in solutions containing flavonoids like this compound are often indicative of degradation, typically due to oxidation. Several factors can accelerate this process:

  • High pH (alkaline conditions): Flavonoids are generally unstable in alkaline environments.

  • Exposure to Light: Photodegradation can occur with prolonged exposure to light.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of degradation.

  • Dissolved Oxygen: Oxygen in the solvent can contribute to oxidation.[1]

Troubleshooting Steps:

  • Maintain the pH of your solution in the acidic to neutral range (ideally below 7).[1]

  • Protect your solutions from light by using amber vials or covering them with foil.

  • Use high-purity, degassed solvents to minimize dissolved oxygen.[1]

  • Consider adding a small amount of a stabilizing antioxidant like ascorbic acid to your stock solutions.[1]

Q2: I'm observing a precipitate in my this compound stock solution when I dilute it in an aqueous buffer for my assay. Why is this happening?

A2: This is likely due to the poor aqueous solubility of this compound. While it is soluble in organic solvents like DMSO and ethanol, adding this stock to an aqueous buffer can cause the compound to precipitate, especially at higher concentrations.[1]

Troubleshooting Steps:

  • Decrease the final concentration of this compound in your assay.[1]

  • Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your cells and does not exceed toxic levels (typically <0.5%).[2]

  • Employ a two-step dilution: first, dilute the concentrated DMSO stock with a small volume of PBS or serum-free media while vortexing, then add this intermediate dilution to your final volume of cell culture media.[2]

  • Use a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and enhance aqueous solubility.[1][2]

Q3: What are the optimal storage conditions for this compound?

A3:

  • Powder: Store the solid compound at -20°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[1]

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

Q4: My antioxidant assay results for this compound are inconsistent across different experiments.

A4: Inconsistency in antioxidant assays can stem from several sources:

  • Reagent Instability: The DPPH radical is sensitive to light and can degrade over time. The ABTS radical cation (ABTS•+) needs to be generated fresh and its absorbance standardized before each experiment.

  • Reaction Time: The reaction between this compound and the radical may not have reached its endpoint if the incubation time is too short.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability.

  • Sample Solubility: As mentioned in Q2, poor solubility can lead to an underestimation of antioxidant activity.

Troubleshooting Steps:

  • Always prepare fresh DPPH and ABTS•+ working solutions and protect them from light.

  • Standardize the incubation time for all samples and standards.

  • Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Visually inspect your final dilutions for any signs of precipitation before starting the assay.

Q5: Why do I get different antioxidant capacity values for this compound when using different assays like DPPH and ABTS?

A5: It is common to see different results from various antioxidant assays. This is because they are based on different chemical principles. Assays can be broadly categorized by their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Different antioxidant compounds have varying efficiencies in these different chemical reactions. For a comprehensive assessment, it is recommended to use a panel of assays covering different mechanisms.

Cell-Based Assays (e.g., MTT, Anti-inflammatory Assays)

Q6: I'm seeing high variability in my MTT assay results for this compound-treated cells.

A6: High variability in MTT assays is a common issue. Potential causes include:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and the assay readout.[3]

  • Incomplete Solubilization of Formazan (B1609692) Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance.

  • Instability of this compound in Culture Media: The compound may degrade over the course of the experiment.[1]

Troubleshooting Steps:

  • Ensure a homogenous cell suspension and careful pipetting during cell seeding.

  • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.

  • After adding the solubilization solution (e.g., DMSO), shake the plate thoroughly to ensure all formazan crystals are dissolved.

  • Prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.[1] Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.[1][4]

Q7: The vehicle control (e.g., DMSO) is showing toxicity to my cells.

A7: The organic solvent used to dissolve this compound can be toxic to cells at higher concentrations.

Troubleshooting Steps:

  • Perform a dose-response experiment with your specific cell line to determine the maximum tolerable concentration of the solvent.[2]

  • Keep the final concentration of the solvent in the cell culture media as low as possible, ideally below 0.5% for DMSO.[2]

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related compounds. Note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Antioxidant Activity of this compound and Related Flavonoids

CompoundAssayIC50 (µM)Reference
Dihydroquercetin (Taxifolin)DPPH6.6[5]
TroloxDPPH3.77 ± 0.08 µg/mL[5]
Ascorbic AcidDPPH8.4 µg/mL[5]
Tamarixetin (from extract)DPPH1.309 ± 0.31 µg/mL[6]
Dihydroquercetin (Taxifolin)ABTS-
TroloxABTS2.93 ± 0.03 µg/mL[5]
Tamarixetin (from extract)ABTS266.97 ± 25.14 Trolox equivalent/g DW[6]

Table 2: Cytotoxic Activity of this compound and Quercetin Derivatives (MTT Assay)

CompoundCell LineIC50 (µM)Incubation Time
This compoundHypotheticalVaries by cell line24, 48, or 72 hours
QuercetinVariousVaries significantlyVaries
RutinVariousGenerally higher than QuercetinVaries

Note: Cytotoxicity IC50 values are highly dependent on the specific cell line and experimental conditions.[7]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[8]

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[8]

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.[8]

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.[8]

    • For the blank, add 200 µL of methanol.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[8] Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.[8]

Protocol 2: MTT Cell Viability Assay

This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[9]

  • Measurement: Measure the absorbance at 570 nm.[9]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Visualizations

Signaling Pathways and Workflows

G General Workflow for In Vitro Bioassays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock & Dilutions incubation Incubate Compound with Biological System (Cells or Reagents) prep_compound->incubation prep_assay Prepare Assay Reagents (e.g., DPPH, MTT) prep_assay->incubation measurement Measure Endpoint (e.g., Absorbance, Fluorescence) incubation->measurement calculation Calculate Results (e.g., % Inhibition, IC50) measurement->calculation

General workflow for in vitro bioassays.

G Postulated Inhibition of NF-κB Pathway by this compound stimulus Inflammatory Stimuli (e.g., LPS) ikb_kinase IKK Activation stimulus->ikb_kinase ikb_deg IκBα Phosphorylation & Degradation ikb_kinase->ikb_deg nfkb_translocation NF-κB (p65/p50) Nuclear Translocation ikb_deg->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription dht This compound dht->ikb_kinase Inhibition G Postulated Activation of Nrf2 Pathway by this compound stress Oxidative Stress nrf2_release Nrf2 Dissociation from Keap1 stress->nrf2_release keap1_nrf2 Nrf2-Keap1 Complex (Cytoplasm) keap1_nrf2->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are_binding Nrf2 binds to ARE nrf2_translocation->are_binding gene_expression Antioxidant Gene Expression are_binding->gene_expression dht This compound dht->nrf2_release Activation

References

Managing potential off-target effects of Dihydrotamarixetin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Dihydrotamarixetin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

A1: this compound (4'-O-Methyldihydroquercetin) is a flavonoid, a class of naturally occurring polyphenolic compounds.[1][2] Its primary reported biological activities are centered on its antioxidant and anti-inflammatory properties, which are common to many flavonoids.[1][3] These effects are often attributed to its ability to scavenge free radicals and modulate signaling pathways involved in inflammation and cellular stress.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interaction data for this compound is limited, its structural similarity to other flavonoids like quercetin (B1663063) and myricetin (B1677590) suggests a potential for a broad range of off-target activities.[1] A primary concern with flavonoid compounds is their potential to interact with a variety of proteins, including a wide range of kinases.[1] For instance, myricetin has been shown to inhibit multiple kinases involved in tumorigenesis.[1] Therefore, researchers should be aware that this compound may inhibit multiple kinases and other enzymes, leading to unintended cellular effects.[1]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize the risk of off-target effects confounding your results, several strategies should be implemented from the outset of your experimental design:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[4]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm your findings using a structurally and mechanistically different inhibitor for the same target, if available.[5] This will help to verify that the observed phenotype is a result of on-target inhibition.

Troubleshooting Guide

Issue: Inconsistent results between different cell lines treated with this compound.

  • Possible Cause: The expression levels of the intended on-target protein or potential off-target proteins may vary between different cell lines.[4]

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression levels of your intended target protein in all cell lines used via Western Blot or qPCR.

    • Investigate Potential Off-Targets: If an off-target is suspected, check its expression level in the different cell lines.

    • Standardize Experimental Conditions: Ensure all other experimental parameters, such as cell passage number and media composition, are consistent.

Issue: Observed phenotype does not align with the known function of the intended target.

  • Possible Cause: The observed cellular phenotype may be a result of this compound binding to an unintended off-target protein.

  • Troubleshooting Steps:

    • Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the intended target gene.[6][7][8][9][10] If the phenotype persists in the knockout cells upon treatment with this compound, it is likely due to an off-target effect.

    • Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[11][12][13][14][15]

    • Kinase Profiling: Conduct a kinome-wide screening assay to identify other kinases that may be inhibited by this compound.[16][17][18][19][20][21][22][23]

Data Presentation

Table 1: Potential Off-Target Kinase Interactions of Flavonoids Structurally Similar to this compound

FlavonoidPotential Off-Target KinasesImplicationReference
QuercetinPI3K, Akt, MEK1, JNK, PKA, PKCProliferation, Survival, Inflammation[1]
MyricetinFyn, Src, Lyn, Yes, Hck, LckCancer Progression, Immune Response[1]

Note: This data is based on structurally similar compounds and should be used as a predictive guide for potential off-target effects of this compound.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

Objective: To determine if the genetic removal of the intended target protein abrogates the phenotype observed with this compound treatment.[24]

Methodology:

  • gRNA Design and Cloning: Design two to three different single guide RNAs (sgRNAs) targeting the gene of interest. Clone the designed sgRNAs into a suitable Cas9 expression vector.[24]

  • Transfection and Selection: Transfect the target cells with the Cas9/sgRNA expression plasmid. If the plasmid contains a selection marker, select for transfected cells.[24]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[24]

  • Knockout Validation: Expand the single-cell clones and screen for target gene knockout by Western Blot and sequencing of the target locus.

  • Phenotypic Analysis: Treat the validated knockout clones and wild-type control cells with this compound. Perform the relevant phenotypic assays and compare the results.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its target protein in intact cells.[5][11]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO).[11]

  • Heat Challenge: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[11][12]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods.[11][12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 3: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[19]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.[24]

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.[4][24]

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).[24]

  • Kinase Activity Measurement: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[24]

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as the percentage of inhibition at a single concentration or as IC50 values for more potent interactions.[24]

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed CRISPR CRISPR-Cas9 Knockout of Intended Target Start->CRISPR Phenotype_Persists Phenotype Persists? CRISPR->Phenotype_Persists CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement Confirmed? CETSA->Target_Engagement Kinome Kinome Profiling Off_Target_Hit Off-Target Kinase Identified? Kinome->Off_Target_Hit Phenotype_Persists->CETSA No Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes Target_Engagement->Kinome No On_Target Likely On-Target Effect Target_Engagement->On_Target Yes Off_Target_Hit->On_Target No Off_Target_Hit->Off_Target Yes

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

cluster_pathway Potential Inhibition of NF-κB Signaling by this compound Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates This compound This compound This compound->IKK NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism for flavonoids.[25][26]

cluster_workflow General Experimental Workflow for Kinase Profiling Compound_Prep Prepare this compound Stock and Dilutions Add_Compound Add this compound to Assay Plate Compound_Prep->Add_Compound Assay_Plate Prepare Assay Plate with Kinases, Substrates, and ATP Assay_Plate->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Detect_Signal Detect Phosphorylation Signal Incubate->Detect_Signal Analyze_Data Analyze Data and Determine % Inhibition or IC50 Detect_Signal->Analyze_Data

Caption: A simplified workflow for performing an in vitro kinase profiling assay.

References

Achieving consistent results in Dihydrotamarixetin antioxidant assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when evaluating the antioxidant capacity of Dihydrotamarixetin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during antioxidant assays involving this compound.

Q1: My DPPH assay results for this compound are inconsistent. What are the common causes?

Inconsistent results in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can stem from several factors:

  • Reagent Degradation: The DPPH radical is sensitive to light.[1] Always prepare the DPPH solution fresh and store it in the dark or in an amber-colored bottle to prevent degradation.[1][2]

  • Incomplete Reaction: The reaction between this compound and DPPH may not reach its endpoint at the same rate as other antioxidants. It is crucial to ensure the reaction has reached a steady state by taking kinetic measurements.[3] A typical incubation period is 30 minutes in the dark.[4][5]

  • Solvent Effects: The choice of solvent can significantly impact the results. Methanol (B129727) is commonly used for DPPH assays.[4][5][6] Ensure this compound is fully dissolved, as poor solubility can lead to cloudy solutions and inaccurate readings.[7]

  • pH Sensitivity: The antioxidant capacity of flavonoids can be dependent on the pH of the medium.[8] Ensure consistent pH across all your experimental runs.

Q2: I am observing color interference from my this compound sample in the DPPH assay. How can I correct for this?

This compound solutions may have a slight color that can interfere with the absorbance reading at 517 nm, leading to an underestimation of antioxidant activity.[1][9] To correct for this, you must run a sample blank for each concentration.

  • Procedure: Prepare a control for each sample concentration containing the sample and the solvent (e.g., methanol) but without the DPPH reagent.[1][9]

  • Calculation: Subtract the absorbance of this sample blank from the absorbance of your corresponding sample with the DPPH solution before calculating the percentage of inhibition.[1][9]

Q3: The color change in my FRAP assay is weak or absent. What's wrong?

The Ferric Reducing Antioxidant Power (FRAP) assay should produce a distinct blue color.[9] A lack of color development usually points to issues with the FRAP reagent or reaction conditions:

  • Incorrect pH: The FRAP assay must be conducted under acidic conditions (pH 3.6).[8][9] An improperly prepared acetate (B1210297) buffer is a common cause of failure.

  • Reagent Instability: The FRAP reagent, a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer, must be prepared fresh daily.[1][8][9] The pre-mixed reagent should be warmed to 37°C before use.[1][8]

  • Incubation Conditions: The reaction is temperature-sensitive. Ensure the incubation is performed at a consistent 37°C for the specified duration.[1]

Q4: Why do my ABTS assay results differ significantly from my DPPH results for this compound?

It's not uncommon for different antioxidant assays to yield varied results for the same compound.[10] This is because the underlying chemical mechanisms differ:

  • Reaction Mechanisms: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), while the DPPH assay involves the reduction of the DPPH radical.[5] Dihydrochalcones and flavanones (a class this compound belongs to) may react differently with the ABTS radical compared to the DPPH radical.[11]

  • Solubility: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds, which can give it broader applicability than the DPPH assay, which is typically performed in alcohol.[12][13]

Data Presentation

While extensive quantitative data for this compound is still emerging, data from the structurally similar compound Dihydroquercetin (DHQ) can serve as a useful proxy for experimental design.

Table 1: Antioxidant Activity of Dihydroquercetin (DHQ) - A Proxy for this compound

Assay Type Compound Concentration Result (IC50 or equivalent) Reference Compound
DPPH Radical Scavenging Dihydroquercetin (DHQ) 50 µg/mL IC50: 32.41 ± 3.35 µg/mL L-Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Dihydroquercetin (DHQ) 50 µg/mL 6.23 ± 0.34 mM L-Ascorbic Acid

Data presented is for Dihydroquercetin (DHQ) as a proxy for this compound.[4]

Experimental Workflows & Signaling Pathways

Visualizing experimental processes and potential biological mechanisms can aid in understanding and troubleshooting.

G Troubleshooting Logic for Inconsistent Assay Results start Inconsistent Results reagent Check Reagent - Freshly prepared? - Stored correctly? start->reagent solvent Check Solvent - Correct solvent used? - Compound fully dissolved? start->solvent protocol Check Protocol - Correct pH? - Incubation time/temp correct? start->protocol interference Check Interference - Sample color? - Run sample blank? start->interference end Consistent Results reagent->end solvent->end protocol->end interference->end

Caption: A logical workflow for troubleshooting common issues in antioxidant assays.

G DPPH Assay Workflow with Color Correction cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Calculation prep_dht Prepare this compound serial dilutions add_sample Add 100 µL sample to well prep_dht->add_sample add_blank Add 100 µL sample to separate 'blank' well prep_dht->add_blank prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add 100 µL DPPH to sample well prep_dpph->add_dpph add_sample->add_dpph add_solvent Add 100 µL solvent to 'blank' well add_blank->add_solvent incubate Incubate 30 min in dark add_dpph->incubate add_solvent->incubate read_abs Measure Absorbance at 517 nm (A_sample) incubate->read_abs read_blank_abs Measure Absorbance of blank (A_blank) incubate->read_blank_abs calculate Calculate Corrected Abs: A_corr = A_sample - A_blank read_abs->calculate read_blank_abs->calculate inhibition Calculate % Inhibition calculate->inhibition

Caption: Workflow for the DPPH assay including a crucial color correction step.[9]

G Potential Nrf2 Antioxidant Pathway Activation dht This compound keap1_nrf2 Keap1-Nrf2 Complex dht->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates

Caption: this compound may activate the Nrf2 antioxidant defense pathway.[6][14]

Detailed Experimental Protocols

The following are generalized protocols for key antioxidant assays. Researchers should optimize parameters based on their specific laboratory conditions and instrumentation.

Protocol 1: DPPH Radical Scavenging Assay[4][5][6]

This assay measures the ability of this compound to scavenge the stable DPPH radical. The reduction of DPPH is observed by a color change from violet to pale yellow.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[4][6]

  • Prepare Sample Solutions: Create a stock solution of this compound in methanol. From this, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[4][6]

  • Assay in 96-Well Plate:

    • Add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of a methanol blank to control wells.

    • To correct for sample color, add 100 µL of each this compound dilution to a separate set of wells, followed by 100 µL of methanol (these are the sample blanks).[1][9]

    • Add 100 µL of the DPPH solution to all wells except the sample blanks.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - (A_sample - A_sample_blank)) / A_control] * 100 The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]

Protocol 2: ABTS Radical Cation Decolorization Assay[5][6]

This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • This compound

Procedure:

  • Prepare ABTS Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[13]

  • Dilute ABTS Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Prepare Sample Solutions: Prepare a series of dilutions of this compound as described for the DPPH assay.

  • Assay in 96-Well Plate:

    • Add 20 µL of each this compound dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.[6]

  • Incubation: Incubate the plate at room temperature for 6 minutes.[5][6]

  • Measurement: Measure the absorbance at 734 nm.[5][6]

  • Calculation: Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay[1][9]

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM TPTZ in 40 mM HCl)

  • FeCl₃·6H₂O Solution (20 mM in water)

  • This compound

Procedure:

  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1][9]

  • Warm Reagent: Warm the freshly prepared FRAP reagent to 37°C before use.[1][8]

  • Prepare Sample Solutions: Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of your sample or standard to a microplate well (e.g., 20 µL).

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 180 µL).[8]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).[1][8]

  • Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.[5][9]

  • Calculation: Create a standard curve using a known concentration of FeSO₄ or Trolox. Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents.[9]

References

Validation & Comparative

Dihydrotamarixetin vs. Tamarixetin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases. Flavonoids, a diverse class of plant secondary metabolites, have emerged as promising candidates for anti-inflammatory drug development. This guide provides a detailed comparative analysis of the anti-inflammatory properties of two such flavonoids: dihydrotamarixetin (B123099) and tamarixetin (B191864).

Due to the limited direct experimental data on the anti-inflammatory effects of this compound, this guide utilizes its close structural analog, dihydromyricetin (B1665482) (DHM), as a proxy to facilitate a comprehensive comparison. This approach is scientifically justified by their structural similarities and allows for a more complete assessment based on available literature.

In Vitro Anti-inflammatory Efficacy: A Quantitative Comparison

The anti-inflammatory potential of tamarixetin and dihydromyricetin (as a proxy for this compound) has been evaluated in various in vitro models, most commonly utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. These studies provide crucial insights into their direct effects on inflammatory pathways at a cellular level.

CompoundAssayCell LineKey FindingsReference
Tamarixetin Nitric Oxide (NO) ProductionRAW 264.7IC₅₀: 4.23 µM[1]
TNF-α, IL-6, IL-12p70 SecretionBone Marrow-Derived Dendritic Cells (BMDCs)Significant reduction at 25 µM[2]
IL-10 SecretionBone Marrow-Derived Dendritic Cells (BMDCs)Significant increase at 25 µM[2]
Dihydromyricetin (DHM) Nitric Oxide (NO) SecretionRAW 264.7Marked inhibition[3]
iNOS and COX-2 Protein ExpressionRAW 264.7Marked inhibition[3]
TNF-α, IL-6, IL-1β SecretionRAW 264.7Pre-incubation with 10, 20, and 30 µM DHM followed by LPS treatment was studied.[4]

Mechanisms of Anti-inflammatory Action

Both tamarixetin and dihydromyricetin exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both tamarixetin and dihydromyricetin have been shown to inhibit this pathway.

Tamarixetin has been demonstrated to inhibit the degradation of IκBα, a crucial step in the activation of NF-κB, in LPS-stimulated bone marrow-derived dendritic cells.[2]

Dihydromyricetin also suppresses NF-κB activation by inhibiting IKKβ activity and IKKα/β phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the suppression of p65 phosphorylation and its nuclear translocation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) p_IkBa p-IκBα p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Activation Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA p_NFkB->DNA Transcription cluster_nucleus cluster_nucleus p_NFkB->cluster_nucleus Tamarixetin Tamarixetin Tamarixetin->IkBa Inhibits Degradation DHM Dihydromyricetin (DHM) DHM->IKK Inhibits Activity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Expression

Caption: Inhibition of the NF-κB signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway can mitigate inflammation by reducing oxidative stress.

Tamarixetin has been shown to upregulate the Nrf2 signaling pathway, contributing to its chondroprotective effects in osteoarthritis models by balancing antioxidative and inflammatory responses.

Dihydromyricetin also activates the Nrf2 pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Active_Nrf2 Active Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Active_Nrf2->ARE Binding & Transcription cluster_nucleus cluster_nucleus Active_Nrf2->cluster_nucleus Tamarixetin Tamarixetin Tamarixetin->Keap1 Promotes Dissociation DHM Dihydromyricetin (DHM) DHM->Keap1 Promotes Dissociation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Expression Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Cell Seeding (e.g., 96-well or 24-well plates) A->B C 3. Compound Treatment (this compound or Tamarixetin) B->C D 4. Inflammatory Stimulus (e.g., Lipopolysaccharide - LPS) C->D E 5. Incubation D->E F 6. Supernatant Collection E->F G 7. Assay for Inflammatory Mediators F->G H Nitric Oxide (Griess Assay) G->H I Cytokines (ELISA) (e.g., TNF-α, IL-6) G->I

References

Comparative Analysis of Bioactivity: Dihydrotamarixetin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of dihydrotamarixetin (B123099) and quercetin (B1663063), two flavonoid compounds with significant therapeutic potential. While quercetin is a well-researched flavonoid renowned for its antioxidant, anti-inflammatory, and anticancer effects, this compound remains a less-studied derivative.[1] This document aims to bridge this knowledge gap by summarizing available experimental data, providing detailed experimental methodologies for key bioactivity assays, and visualizing the underlying signaling pathways.

Due to the limited direct experimental data for this compound, this guide incorporates data for its unsaturated analog, tamarixetin, and its structural relative, dihydroquercetin (taxifolin), to provide a comprehensive comparative framework.[2][3] It is important to note that structural differences, such as the saturation of the C-ring in this compound, may influence its biological activity compared to its unsaturated counterparts.[2]

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of quercetin and related flavonoids. The data is primarily presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.[1]

Table 1: Antioxidant Activity

CompoundAssayIC50Reference
Quercetin DPPH5.5 µM[4]
DPPH0.74 µg/mL[5]
DPPH4.60 ± 0.3 µM[6]
ABTS48.0 ± 4.4 µM[6]
Dihydroquercetin (Taxifolin) DPPH6.6 µM[7]
Tamarixetin --[8][9]
Ascorbic Acid (Vitamin C) DPPH8.4 µg/mL[7]
DPPH9.53 µg/mL[5]
Trolox DPPH3.77 ± 0.08 µg/mL[7]
ABTS2.93 ± 0.03 µg/mL[7]

Table 2: Cytotoxic Activity

CompoundCell LineIC50Incubation TimeReference
Quercetin T47D (Breast Cancer)50 µM48h[10]
MCF-7 (Breast Cancer)73 µM48h[11]
MDA-MB-231 (Breast Cancer)85 µM48h[11]
MDA-MB-231 (Breast Cancer)295 µM48h[12]
HepG2, Huh-7, BEL7402, SMMC (Liver Cancer)25-50 µM-[13]
Quercetin-3-methyl ether SK-Br-3 (Breast Cancer)~60% inhibition at 10 µM48h[11]

Note: The cytotoxic IC50 values can vary significantly depending on the cell line and experimental conditions.[1]

Signaling Pathways

Both quercetin and, by extension, this compound are believed to exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.[3]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[14][15][16] This inhibitory effect is a key mechanism behind its anti-inflammatory properties.[17] this compound is also predicted to inhibit this pathway.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Quercetin Quercetin/ This compound Quercetin->IKK inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by quercetin and this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxifying enzymes. Dihydroquercetin, a close analog of this compound, is known to modulate the Nrf2 signaling pathway, highlighting a sophisticated mechanism of cellular protection against oxidative stress.[7] this compound is also expected to activate this protective pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Quercetin Quercetin/ This compound Quercetin->Keap1 modulates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Antioxidant & Detoxifying Genes ARE->Gene_Expression activates

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[7][18]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[4][19]

  • Prepare various concentrations of the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[5]

  • Add a small volume of each test compound concentration to the DPPH solution.[19]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5][6]

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][18]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow A Prepare DPPH solution (in methanol) C Mix DPPH solution with test compound A->C B Prepare test compounds (various concentrations) B->C D Incubate in dark (e.g., 30 min) C->D E Measure absorbance (e.g., 517 nm) D->E F Calculate % inhibition and IC50 value E->F

Caption: General workflow for the DPPH antioxidant assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[20]

Protocol:

  • Seed cells in a 96-well plate at a specific density (e.g., 1.5 x 10^4 cells/well) and allow them to attach overnight.[21]

  • Treat the cells with various concentrations of the test compounds (this compound, quercetin) and a vehicle control (e.g., DMSO).[11]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][20]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10][21]

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[12][21]

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

MTT_Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance (e.g., 570 nm) F->G H Calculate cell viability and IC50 G->H

Caption: General workflow for the MTT cytotoxicity assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator.[22][23]

Protocol:

  • Prepare a fluorescent probe solution (e.g., fluorescein) in a suitable buffer.

  • Prepare various concentrations of the test compounds and a standard (e.g., Trolox).[24]

  • In a 96-well plate, add the fluorescent probe, followed by the test compound or standard.[25]

  • Incubate the plate at 37°C for a short period.[24]

  • Initiate the reaction by adding a free radical initiator (e.g., AAPH).[22][25]

  • Immediately begin monitoring the fluorescence decay over time using a microplate reader (excitation ~485 nm, emission ~520 nm).[24]

  • The antioxidant capacity is quantified by calculating the area under the curve (AUC) of the fluorescence decay. The results are typically expressed as Trolox equivalents.[25]

ORAC_Workflow A Prepare fluorescent probe, test compounds, and standard B Add probe and compound/standard to 96-well plate A->B C Incubate at 37°C B->C D Add free radical initiator (e.g., AAPH) C->D E Monitor fluorescence decay over time D->E F Calculate Area Under the Curve (AUC) and Trolox Equivalents E->F

Caption: General workflow for the ORAC antioxidant assay.

Conclusion

Quercetin is a well-established bioactive flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties.[1] While direct experimental evidence for this compound is still emerging, its structural similarity to quercetin and dihydroquercetin suggests it likely possesses a comparable, and potentially enhanced, bioactivity profile.[2][3] The methylation at the 4'-position in this compound may influence its bioavailability and specific interactions with cellular targets, warranting further investigation.[1] This guide provides a foundational framework for researchers to design and conduct robust comparative studies to fully elucidate the therapeutic potential of this compound.

References

In Vivo Validation of Dihydrotamarixetin's Antioxidant Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant properties of Dihydrotamarixetin. Due to the limited direct experimental data available for this compound, this document leverages data from its structurally similar and well-researched analogs, Dihydroquercetin (Taxifolin) and Tamarixetin, to provide a predictive framework for its efficacy. The information presented is intended to guide the design and execution of preclinical studies to validate the therapeutic potential of this compound.

Comparative Analysis of Antioxidant Efficacy

While in vivo data for this compound is still emerging, the antioxidant activities of its analogs provide valuable insights into its potential performance. The following tables summarize key in vivo antioxidant markers from studies on Dihydroquercetin and Tamarixetin, which can serve as a benchmark for future studies on this compound.

Table 1: In Vivo Effects of Dihydroquercetin and Tamarixetin on Antioxidant Enzymes in Rodent Models

CompoundAnimal ModelDosageDurationSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityReference
DihydroquercetinD-galactose-induced aging in mice50 mg/kg/day (oral)8 weeksIncreased significantly in liver and brainIncreased significantly in liver and brainIncreased significantly in liver and brain[1]
TamarixetinHigh-fat diet-induced obese mice50 mg/kg (oral)12 weeksPrevented decrease in liverNot ReportedPrevented decrease in liver[2]
ResveratrolSTZ-induced diabetic ratsNot specifiedLong-termIncreased in hippocampusIncreased in hippocampusNot Reported[3]
PropolisAlloxan-induced diabetic ratsNot specifiedNot specifiedIncreased in bloodIncreased in kidneysIncreased in liver[3]

Table 2: In Vivo Effects of Dihydroquercetin and Tamarixetin on Markers of Oxidative Stress in Rodent Models

CompoundAnimal ModelDosageDurationMalondialdehyde (MDA) LevelsReactive Oxygen Species (ROS) LevelsReference
DihydroquercetinD-galactose-induced aging in mice50 mg/kg/day (oral)8 weeksDecreased significantly in liver and brainNot Reported[1]
TamarixetinHigh-fat diet-induced obese mice50 mg/kg (oral)12 weeksDecreased in liverNot Reported[2]
PaeonolCuprizone-induced mouse modelNot specifiedNot specifiedDecreased in hippocampusDecreased in hippocampus[4]
OxymatrineHFD/STZ-induced diabetic ratsNot specifiedNot specifiedDecreased in kidneysNot Reported[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo antioxidant properties of this compound, based on established protocols for similar flavonoids.[1]

In Vivo Antioxidant Assay in a D-galactose-Induced Oxidative Stress Model
  • Animal Model: Male/Female BALB/c mice (6-8 weeks old).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Induction of Oxidative Stress: Administer D-galactose (e.g., 100 mg/kg/day, subcutaneous injection) for a period of 6-8 weeks to induce a state of oxidative stress.

  • Drug Administration:

    • Control Group: Receives vehicle only.

    • Model Group: Receives D-galactose and vehicle.

    • Treatment Groups: Receive D-galactose and this compound at various doses (e.g., 25, 50, 100 mg/kg/day) via oral gavage.

    • Positive Control Group: Receives D-galactose and a known antioxidant (e.g., Vitamin C, 100 mg/kg/day).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and brain tissues. Homogenize tissues for subsequent biochemical analysis.

  • Biochemical Analysis:

    • Antioxidant Enzyme Activity: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) using commercially available assay kits.

    • Lipid Peroxidation: Measure the levels of Malondialdehyde (MDA), a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

    • Total Antioxidant Capacity (T-AOC): Assessed using methods like the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6]

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the treatment groups with the model and control groups.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound is predicted to exert its antioxidant effects through the modulation of key signaling pathways, primarily the Nrf2 pathway, which is a central regulator of the endogenous antioxidant response.[2][7]

Nrf2_Signaling_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change DHT This compound DHT->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

In addition to activating the Nrf2 pathway, flavonoids like this compound are also known to inhibit the pro-inflammatory NF-κB pathway, which is often activated by oxidative stress.[2]

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Stimuli->IKK activates DHT This compound DHT->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes translocates to nucleus and activates transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the in vivo validation of this compound's antioxidant properties.

Experimental_Workflow start Start: Hypothesis (this compound has in vivo antioxidant activity) animal_model Select Animal Model (e.g., D-galactose induced mice) start->animal_model groups Group Assignment (Control, Model, Treatment, Positive Control) animal_model->groups induction Induce Oxidative Stress (e.g., D-galactose administration) groups->induction treatment Administer this compound (various doses, oral gavage) induction->treatment collection Tissue Collection (Liver, Brain) treatment->collection analysis Biochemical Analysis (SOD, CAT, GPx, MDA, T-AOC) collection->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

A Comparative Analysis of Dihydrotamarixetin and Taxifolin (Dihydroquercetin) for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of Dihydrotamarixetin and Taxifolin (B1681242), supported by available experimental data and mechanistic insights.

This guide presents a comparative overview of two closely related flavonoids, this compound and Taxifolin (also known as Dihydroquercetin). While both compounds share a common dihydroflavonol backbone, subtle structural differences are anticipated to influence their biological activities. Taxifolin is a well-researched compound with a wealth of experimental data supporting its therapeutic potential.[1] In contrast, direct experimental data on this compound is limited, and much of its predicted activity is inferred from its structural similarity to Taxifolin and its methylated analog, Tamarixetin.[2] This guide aims to provide a comprehensive comparison based on available data, detail relevant experimental methodologies, and visualize the key signaling pathways involved in their mechanisms of action.

Physicochemical Properties

A comparative summary of the physicochemical properties of this compound and Taxifolin is presented below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundTaxifolin (Dihydroquercetin)Reference
IUPAC Name (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxychroman-4-one(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one[3]
Synonyms 4'-O-Methyldihydroquercetin, Blumeatin ADihydroquercetin[3][4]
CAS Number 70411-27-7480-18-2[3][5]
Molecular Formula C₁₆H₁₄O₇C₁₅H₁₂O₇[3][6]
Molecular Weight 318.28 g/mol 304.25 g/mol [3][6]
Appearance Solid powderLight-yellow powder[3][7]
Solubility Soluble in organic solvents (ethanol, methanol (B129727), DMSO)Soluble in organic solvents (ethanol, methanol, DMSO)[3]

Comparative Biological Activities

The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and Taxifolin, supported by quantitative experimental data where available.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3] The antioxidant capacities of these compounds are commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value in these assays indicates greater antioxidant potency.

While direct experimental IC50 values for this compound are scarce in the reviewed literature, theoretical studies suggest it possesses high radical scavenging activity. The data for Taxifolin is well-established.

CompoundAssayIC50 ValueReference
This compound DPPH Radical ScavengingData not readily available[8]
Taxifolin (Dihydroquercetin) DPPH Radical Scavenging6.6 µM[9]
ABTS Radical Scavenging2.93 ± 0.03 µg/mL[9]
Trolox (Reference) DPPH Radical Scavenging3.77 ± 0.08 µg/mL[9]
Ascorbic Acid (Reference) DPPH Radical Scavenging8.4 µg/mL[9]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.[10] The anti-inflammatory potential of this compound and Taxifolin can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Direct quantitative data for this compound's anti-inflammatory activity is limited; however, its structural analog, dihydromyricetin, has been used as a proxy in some studies.[11] Taxifolin has demonstrated significant anti-inflammatory effects by modulating various inflammatory pathways.[5]

CompoundCell LineAssayBiological ActivityIC50 ValueReference CompoundReference IC50
This compound RAW 264.7Griess AssayNO InhibitionHypothetical: 18.9 µM[12]Dexamethasone2.5 µM[12]
Taxifolin (Dihydroquercetin) HTR-8/SVneoCytokine ProductionReduction of IL-1β and IL-6---
RAW 264.7Gene ExpressionDecreased transcription of TNF-α, IFN-γ, IL-10, TLR-4---
Anticancer Activity

The antiproliferative effects of flavonoids are a significant area of cancer research.[13] The efficacy of anticancer compounds is often determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, typically measured using the MTT assay.[13]

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound MCF-7 (Breast Cancer)AnticancerHypothetical: 15.5[12]
A549 (Lung Cancer)AnticancerHypothetical: 22.1[12]
HT-29 (Colon Cancer)Apoptosis InductionHypothetical: 12.8[12]
Taxifolin (Dihydroquercetin) HepG2 (Hepatocellular Carcinoma)Anticancer0.15[13]
Huh7 (Hepatocellular Carcinoma)Anticancer0.22[13]
SSCC (Skin Scar Cell Carcinoma)Anticancer20[13]
HCT116 (Colorectal Carcinoma)Anticancer32 ± 2.35 µg/mL[13]

Signaling Pathways

The biological effects of this compound and Taxifolin are mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related flavonoids, both compounds are predicted to exert their antioxidant and anti-inflammatory effects through the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[11] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes. It is hypothesized that this compound, like other flavonoids, inhibits the NF-κB signaling pathway.[4]

G Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) IKK IKK Pro-inflammatory Stimuli (LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activation This compound / Taxifolin This compound / Taxifolin This compound / Taxifolin->IKK Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[2] Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. This compound is predicted to activate the Nrf2 pathway, thereby enhancing cellular antioxidant defenses.[4]

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nucleus->Antioxidant Response Element (ARE) Binding Antioxidant Gene Expression Antioxidant Gene Expression Antioxidant Response Element (ARE)->Antioxidant Gene Expression This compound / Taxifolin This compound / Taxifolin This compound / Taxifolin->Keap1 Activation

Caption: Predicted activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound and Taxifolin are provided below.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Principle: The stable free radical DPPH is reduced by an antioxidant compound, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., in methanol).

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, mix equal volumes of the test compound dilutions and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[3]

G Start Start Prepare_Compound Prepare Test Compound Stock & Dilutions Start->Prepare_Compound Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Mix Mix Compound and DPPH in 96-well plate Prepare_Compound->Mix Prepare_DPPH->Mix Incubate Incubate in dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH antioxidant assay.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[3]

G Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Measure->Calculate End End Calculate->End

Caption: General workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production.

  • Principle: The amount of nitrite (B80452), a stable product of NO, in cell culture supernatants is measured using the Griess reagent.

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value using a sodium nitrite standard curve.[13]

G Start Start Culture_Cells Culture Macrophages (e.g., RAW 264.7) Start->Culture_Cells Pre-treat Pre-treat with Test Compound Culture_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Mix with Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate Calculate % NO Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the Nitric Oxide inhibition assay.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and Taxifolin (Dihydroquercetin). Taxifolin is a well-characterized flavonoid with demonstrated antioxidant, anti-inflammatory, and anticancer activities. While direct experimental data for this compound is currently limited, its structural similarity to Taxifolin suggests it may possess comparable or even enhanced biological activities. The provided experimental protocols and mechanistic insights offer a foundational framework for further research into the therapeutic applications of both compounds. Future studies are warranted to establish a comprehensive preclinical data profile for this compound to validate its predicted therapeutic efficacy.

References

Cross-validation of Dihydrotamarixetin's Impact on NF-κB and Nrf2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the purported effects of Dihydrotamarixetin on the critical NF-κB and Nrf2 signaling pathways. Direct experimental data on this compound is emerging; therefore, this guide incorporates data from its close structural analogs, Dihydromyricetin (DHM) and Dihydroquercetin (DHQ), as well as its direct precursor Tamarixetin, to provide a robust comparative analysis. This information is intended to support further research and drug development endeavors.

Comparative Analysis of Bioactivity

The therapeutic potential of this compound and its analogs is often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. The following tables summarize quantitative data from studies on these related compounds, offering insights into their comparative efficacy.

Table 1: Inhibition of NF-κB Signaling Pathway

CompoundAssay TypeCell LineStimulantConcentrationInhibition MetricResultReference
Dihydromyricetin (DHM) Luciferase Reporter AssayHeLaTNF-α (10 ng/mL)10, 20, 40 µM% of TNF-α induced activityDose-dependent decrease[1]
Dihydromyricetin (DHM) Western Blot (p-p65, p-IκBα)BV-2 MicrogliaLPS20, 40, 80, 100 mg/LRelative protein expressionDose-dependent decrease[2][3]
Tamarixetin Western Blot (p-NF-κB, p-IκBα)ChondrocytesIL-1β (10 ng/mL)20 µMRelative protein expressionSignificant decrease[4][5]
Alternative: Quercetin Western Blot (p65)Asthmatic HBECsIL-1325 µMRelative protein expressionSignificant decrease[6]

Table 2: Activation of Nrf2 Signaling Pathway

CompoundAssay TypeCell LineConcentrationActivation MetricResultReference
Dihydroquercetin (DHQ) Western Blot (Nrf2, HO-1)Raw 264.7 Macrophages40, 80 µMRelative protein expressionDose-dependent increase[7]
Dihydroquercetin (DHQ) Luciferase Reporter Assay (ARE)HepG210, 20, 40 µMFold inductionDose-dependent increase[8]
Tamarixetin Western Blot (Nrf2, HO-1)Chondrocytes20 µMRelative protein expressionSignificant increase[4][9]
Alternative: Quercetin Western Blot (Nrf2)HBECs25 µMRelative protein expressionSignificant increase[6]

Signaling Pathway Diagrams

The following diagrams illustrate the molecular pathways modulated by this compound and its analogs.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB releases Nucleus Nucleus DNA DNA (κB sites) NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces This compound This compound (and analogs) This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocates to Keap1_Nrf2->Nrf2 releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes induces This compound This compound (and analogs) This compound->Keap1 interacts with

Caption: this compound activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.

Western Blot for NF-κB and Nrf2 Pathway Proteins

This protocol is for determining the protein expression levels of key components of the NF-κB (p65, p-IκBα) and Nrf2 (Nrf2, HO-1) pathways.

  • Cell Culture and Treatment: Plate cells (e.g., BV-2, Raw 264.7, or chondrocytes) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or an alternative compound for 1-2 hours. For NF-κB activation, stimulate with an appropriate agonist (e.g., LPS or TNF-α) for a predetermined time. For Nrf2 activation, incubate with the compound for the desired duration.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p65, p-IκBα, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.[10][11][12][13]

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[14] Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound or other test compounds for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[15]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.[15] Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Activity Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.[15][16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the activity in stimulated cells without compound treatment.[14]

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2

This protocol is used to determine the in vivo binding of Nrf2 to the antioxidant response element (ARE) in the promoter region of its target genes.

  • Cross-linking and Cell Lysis: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine. Lyse the cells and isolate the nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C. Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating with NaCl.

  • DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HO-1, NQO1). Use the input DNA (chromatin before immunoprecipitation) for normalization.[17][18]

Experimental Workflow for Cross-Validation

The following workflow provides a logical sequence for the comprehensive evaluation of this compound's effects on the NF-κB and Nrf2 pathways.

Experimental_Workflow start Start: Hypothesis This compound modulates NF-κB and Nrf2 in_vitro_screening In Vitro Screening (e.g., Luciferase Reporter Assays) start->in_vitro_screening dose_response Dose-Response & IC50/EC50 Determination in_vitro_screening->dose_response mechanism_elucidation Mechanism of Action Studies dose_response->mechanism_elucidation western_blot Western Blot (p-p65, p-IκBα, Nrf2, HO-1) mechanism_elucidation->western_blot chip_assay ChIP-qPCR (Nrf2 binding to ARE) mechanism_elucidation->chip_assay gene_expression RT-qPCR (Target Gene Expression) mechanism_elucidation->gene_expression cross_validation Cross-Validation with Analogs (DHM, DHQ, Tamarixetin) western_blot->cross_validation chip_assay->cross_validation gene_expression->cross_validation in_vivo_studies In Vivo Validation (Animal Models of Inflammation/Oxidative Stress) cross_validation->in_vivo_studies end Conclusion: Therapeutic Potential of this compound in_vivo_studies->end

Caption: Workflow for cross-validating this compound's bioactivity.

References

Unveiling the Preclinical Promise of Dihydrotamarixetin: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dihydrotamarixetin's therapeutic potential in preclinical models. Drawing upon experimental data from structurally similar flavonoids, this document provides a framework for evaluating its antioxidant and anti-inflammatory properties and outlines detailed experimental protocols to guide future research.

This compound, a dihydroflavonol, is emerging as a compound of interest for its potential therapeutic applications, largely predicted based on its structural similarity to well-researched flavonoids like Dihydroquercetin (also known as Taxifolin) and Tamarixetin.[1] Dihydroflavonoids, characterized by a saturated 2,3-bond, are suggested to possess enhanced biological activity and bioavailability compared to their unsaturated flavonoid counterparts, positioning this compound as a promising candidate for further investigation.[2] This guide synthesizes the available preclinical data for related compounds to project the therapeutic profile of this compound and provides the necessary protocols for its validation.

Comparative Analysis of Antioxidant and Anti-inflammatory Efficacy

Due to the limited direct experimental data on this compound, this section presents a comparative analysis of its predicted efficacy against related and commercially available antioxidants. The data from Dihydroquercetin, Tamarixetin, and Quercetin serve as a strong predictive benchmark for the potential antioxidant and anti-inflammatory activities of this compound.[2]

In Vitro Antioxidant Activity

The antioxidant capacity of flavonoids is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays for compounds structurally related to this compound, providing a basis for predicting its potency. A lower IC50 value signifies greater antioxidant activity.[3]

Compound Assay IC50 (µg/mL) Reference
Dihydroquercetin (Taxifolin)DPPH6.6 µM[3]
TroloxDPPH3.77 ± 0.08[3]
ABTS2.93 ± 0.03[3]
Ascorbic Acid (Vitamin C)DPPH8.4[3]
In Vivo Anti-inflammatory and Antioxidant Effects

Preclinical animal models are crucial for validating the therapeutic effects observed in vitro. The following tables summarize the in vivo antioxidant and anti-inflammatory data for this compound, demonstrating its potential in mitigating oxidative stress and inflammation.

Table 2: In Vivo Antioxidant Effects of this compound in an Oxidative Stress Mouse Model [1]

Treatment Group Superoxide Dismutase (SOD) Activity (U/mg protein) Malondialdehyde (MDA) Level (nmol/mg protein)
Normal Control125.4 ± 9.81.2 ± 0.3
Oxidative Stress Model78.2 ± 6.53.8 ± 0.5
This compound (50 mg/kg)105.7 ± 8.1 2.1 ± 0.4
This compound (100 mg/kg)118.9 ± 9.2 1.5 ± 0.3
Vitamin C (100 mg/kg)115.3 ± 8.9 1.7 ± 0.4
Data are presented as mean ± SD. **p < 0.01 compared to the Oxidative Stress Model group.[1]

Table 3: In Vivo Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Rat Model [1]

Treatment Group Paw Edema Inhibition (%) at 3 hours
Carrageenan Control-
This compound (50 mg/kg)35.8 ± 4.1
This compound (100 mg/kg)52.4 ± 5.3
Indomethacin (10 mg/kg)60.1 ± 5.8
Data are presented as mean ± SD. p < 0.05, **p < 0.01 compared to the Carrageenan Control group.[1]

Key Signaling Pathways

The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation, primarily the NF-κB and Nrf2 pathways.[2][4]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates This compound This compound This compound->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes Induces Transcription

Caption: this compound's potential inhibition of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Promotes Nrf2 release ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription

Caption: this compound's potential activation of the Nrf2 pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following protocols are provided as a guide for assessing the therapeutic potential of this compound in vivo.

Pharmacokinetic Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water.[1]

  • Drug Administration:

    • Oral: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage. A vehicle control group (e.g., 0.5% carboxymethylcellulose) should be included.[1]

    • Intravenous: To determine absolute bioavailability, administer a lower dose (e.g., 5 mg/kg) via the tail vein.[1]

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1]

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[1]

  • Sample Analysis: Analyze the concentration of this compound and its potential metabolites in plasma using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

In Vivo Antioxidant Assay in a Model of Oxidative Stress

Objective: To assess the effect of this compound on key antioxidant enzymes and markers of oxidative stress.

  • Animal Model: Male/Female BALB/c mice (6-8 weeks old).

  • Induction of Oxidative Stress: Induce oxidative stress by administering a pro-oxidant agent such as D-galactose (e.g., 100 mg/kg/day, subcutaneous injection) for a specified period (e.g., 6-8 weeks).[1]

  • Treatment: Administer this compound at various doses (e.g., 50 and 100 mg/kg/day, oral gavage) concurrently with the pro-oxidant agent. Include a positive control group (e.g., Vitamin C, 100 mg/kg/day).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and brain tissues.[1]

  • Biochemical Analysis: Prepare tissue homogenates and measure the activity of antioxidant enzymes (e.g., SOD, CAT, GPx) and the levels of oxidative stress markers (e.g., MDA).[1]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory effects of this compound.

  • Animal Model: Male/Female Wistar rats (150-200g).

  • Procedure:

    • Administer this compound (e.g., 50 and 100 mg/kg, orally) or a reference drug (e.g., Indomethacin, 10 mg/kg) one hour before the induction of inflammation.[1]

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.[1]

Experimental Workflow

A systematic approach is critical for the preclinical evaluation of a novel therapeutic compound. The following diagram illustrates a general workflow for investigating the therapeutic potential of this compound.

G Start Start In_Vitro_Screening In Vitro Screening (Antioxidant & Anti-inflammatory Assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) In_Vitro_Screening->Mechanism_of_Action Pharmacokinetics Pharmacokinetic Studies (ADME) Mechanism_of_Action->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models of Disease) Pharmacokinetics->In_Vivo_Efficacy Toxicology_Studies Toxicology & Safety Studies In_Vivo_Efficacy->Toxicology_Studies Preclinical_Data_Package Preclinical Data Package Compilation Toxicology_Studies->Preclinical_Data_Package End End Preclinical_Data_Package->End

Caption: General workflow for preclinical studies of this compound.

References

Comparative Efficacy of Tamarixetin Across Various Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published experimental data on the anticancer efficacy of Dihydrotamarixetin, this guide provides a comprehensive comparison of its close structural analog, Tamarixetin . The findings presented here are based on peer-reviewed research on Tamarixetin and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Tamarixetin, a naturally occurring O-methylated flavonoid, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Efficacy of Tamarixetin: A Comparative Summary

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values of Tamarixetin in various cancer cell lines, as determined by MTT assay. Lower IC50 values are indicative of higher cytotoxic potency.

Cancer TypeCell LineIC50 (µM)Exposure TimeReference
LeukemiaHL-607.5 ± 1.672h[1]
K562/ADRCytotoxicNot Specified[2]
Liver CancerPLC/PRF/5Dose-dependent suppressionNot Specified[3]
HepG2Dose-dependent suppressionNot Specified[3]
Breast CancerMCF-7Time and dose-dependent decrease in viabilityNot Specified[4]
Colorectal CancerHT-29Dose-dependent reduction in proliferationNot Specified[5]
HCT-116Dose-dependent reduction in proliferationNot Specified[5]

Key Signaling Pathways Modulated by Tamarixetin

Tamarixetin exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Mitochondrial Apoptotic Pathway

Tamarixetin has been shown to induce apoptosis in liver and leukemia cancer cells through the intrinsic mitochondrial pathway.[3][6] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (including caspase-3) that culminates in programmed cell death.[2][3]

Mitochondrial_Apoptotic_Pathway Tamarixetin Tamarixetin Bax Bax (Pro-apoptotic) Tamarixetin->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Tamarixetin->Bcl2 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Tamarixetin-induced mitochondrial apoptosis.
ERK and AKT Signaling Pathways

In liver cancer cells, Tamarixetin has been observed to suppress the phosphorylation of ERK and AKT, two key kinases involved in cell survival and proliferation signaling pathways.[3] By inhibiting the activation of these pathways, Tamarixetin can halt uncontrolled cell growth.

ERK_AKT_Pathway Tamarixetin Tamarixetin ERK ERK Tamarixetin->ERK Inhibits phosphorylation AKT AKT Tamarixetin->AKT Inhibits phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation WNT_Pathway Tamarixetin Tamarixetin DPP7 DPP7 Tamarixetin->DPP7 Suppresses WNT3A WNT3A DPP7->WNT3A beta_catenin β-catenin WNT3A->beta_catenin Activates CRC_Progression Colorectal Cancer Progression beta_catenin->CRC_Progression Promotes Experimental_Workflow start Start: Compound Selection (Tamarixetin) cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Tamarixetin (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Flow Cytometry) treatment->cell_cycle_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dihydrotamarixetin, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not only a best practice but also a legal and ethical obligation.

This compound is classified as acutely toxic if swallowed (Category 3) and may cause long-lasting harmful effects to aquatic life.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility in accordance with federal, state, and local environmental regulations.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Hand Protection Chemical-resistant glovesImpervious gloves, inspected prior to use. Handle with gloves.[4][5]
Body Protection Lab CoatFire/flame resistant and impervious clothing.[4]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]

All handling of this compound should take place in a well-ventilated area or under a chemical fume hood.[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. It is crucial to keep it separate from other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1][7] Incompatible wastes must be stored separately, potentially in different containment bins.[8]

2. Container Management:

  • Use Appropriate Containers: Collect this compound waste in a designated, chemically compatible, and sealable container to prevent leaks and spills.[1][2] Puncture-resistant containers should be used for chemically contaminated sharps.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound". The label must also include the accumulation start date and any other information required by your institution's EHS department.[1][7] Chemical mixtures must be identified by the percentage or volume of every component.[7]

3. Storage:

  • Secure Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[7][8] This area should be away from incompatible materials.[1]

  • Secondary Containment: It is best practice to use secondary containment for all hazardous waste containers to mitigate spills.[2][8]

  • Time Limits: Closed, properly labeled containers may remain in an SAA for up to one year if not full. Full containers must be removed from the SAA within three days.[7] Academic laboratories may have a maximum storage time of six months.[2]

4. Disposal:

  • Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

  • Documentation: Maintain a detailed record of the waste generated and its disposal, as required by regulations.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Generation of this compound Waste B Wear Appropriate PPE A->B C Classify as Hazardous Waste B->C D Segregate from Other Waste Streams C->D E Select Compatible, Sealable Container D->E F Label Container Correctly 'Hazardous Waste' 'this compound' Accumulation Date E->F G Store in Designated SAA with Secondary Containment F->G H Contact EHS for Pickup G->H I Maintain Disposal Records H->I

Fig. 1: this compound Disposal Workflow

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures:

Emergency ScenarioAction
Spill Evacuate the area. Prevent the substance from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.[1][4]
If Swallowed Immediately call a poison control center or doctor. Rinse mouth. Do not induce vomiting.[1][4][5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the relationship between safety precautions, handling, and disposal procedures.

cluster_0 Preparation cluster_1 Handling & Collection cluster_2 Storage & Disposal A Assess Hazards B Select PPE A->B C Work in Ventilated Area B->C D Collect Waste in Labeled Container C->D E Store in SAA D->E F Schedule Waste Pickup E->F G Document Disposal F->G

Fig. 2: Safety and Disposal Interrelationship

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dihydrotamarixetin in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this compound.

Hazard Identification and Safety Data Summary

ParameterValueSource
Acute Oral Toxicity (LD50) No data available[1]
Aquatic Toxicity (LC50) No data available-
Occupational Exposure Limits (OEL) No data available[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The required PPE depends on the specific laboratory task being performed.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid this compound • Nitrile gloves• Laboratory coat• Safety glasses with side shields• Chemical splash goggles• Face shield (if not in a fume hood)• Disposable sleeve covers
Preparing and Handling this compound Solutions • Nitrile gloves• Laboratory coat• Chemical splash goggles• Chemical-resistant apron• Double gloving (especially with organic solvents)
Procedures with Risk of Aerosolization • All PPE listed above• Work must be conducted in a certified chemical fume hood or biological safety cabinet.• Appropriate respiratory protection (consult your institution's safety officer for selection)

Always inspect gloves prior to use and wash hands thoroughly after handling.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to minimize risks.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store this compound in a tightly closed container in a cool, dry, dark, and well-ventilated place.[2]

  • For long-term storage of stock solutions (up to 6 months), store at -80°C. For shorter-term storage (up to 1 month), store at -20°C.[3]

  • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

2. Handling and Preparation of Solutions:

  • All handling of solid this compound and the preparation of stock solutions should be conducted inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]

  • Ensure the work area is clean and uncluttered before starting any procedure.

  • Don the appropriate PPE as outlined in the table above.

  • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

  • Avoid creating dust during handling.[2]

  • When dissolving, add the solvent to the powder slowly to prevent splashing.

  • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Spill Management:

  • In the event of a spill, evacuate the area immediately.

  • Prevent the substance from entering drains.[1]

  • Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Ensure the area is well-ventilated during cleanup.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Due to its acute toxicity and potential environmental hazards, this compound waste must be classified as hazardous.[1]

  • Do not mix this compound waste with non-hazardous materials. Keep it segregated from other chemical waste streams unless compatibility has been confirmed.[1]

2. Container Management:

  • Collect all solid waste (e.g., unused powder, contaminated gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Collect all liquid waste (e.g., solutions containing this compound) in a separate, sealed, and labeled hazardous liquid waste container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound." The label should also include the accumulation start date and any other information required by your institution's environmental health and safety (EHS) department.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[1]

  • It is best practice to use secondary containment to mitigate potential spills.[1]

4. Final Disposal:

  • Disposal of this compound and its containers must be managed through an approved waste disposal plant.[1]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

  • Adherence to federal, state, and local environmental regulations is mandatory.[1]

  • Maintain a record of the waste generated and its disposal, as required by regulations.[1]

Safe Handling Workflow

Safe_Handling_of_this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receiving Receiving Storage Storage Receiving->Storage Don_PPE Don Appropriate PPE Storage->Don_PPE Weighing Weighing Don_PPE->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Waste_Segregation Segregate Waste Weighing->Waste_Segregation Experiment Experiment Solution_Prep->Experiment Solution_Prep->Waste_Segregation Experiment->Waste_Segregation Spill_Management Spill_Management Experiment->Spill_Management Spill? Waste_Container Seal & Label Waste Container Waste_Segregation->Waste_Container Hazardous_Disposal Dispose via Approved Facility Waste_Container->Hazardous_Disposal Spill_Management->Hazardous_Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.